molecular formula C8H7N3O3 B1417834 Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate CAS No. 900783-11-1

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate

Cat. No.: B1417834
CAS No.: 900783-11-1
M. Wt: 193.16 g/mol
InChI Key: KRQDYPYRSYZDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQDYPYRSYZDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735091
Record name Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900783-11-1
Record name Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-f][1][2][3]triazine scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic applications. This guide focuses on a specific, yet under-characterized derivative, Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate. While direct experimental data for this molecule is scarce, its structural similarity to a class of well-documented agents allows for the formulation of compelling hypotheses regarding its mechanism of action. This document serves as a comprehensive technical guide for researchers, outlining a logical and scientifically rigorous strategy to systematically investigate and elucidate the biological activity and molecular targets of this promising compound. We will delve into the established pharmacology of related pyrrolo[1,2-f][1][2][3]triazines, propose a series of tiered experimental approaches, and provide detailed protocols and data interpretation frameworks to guide your research endeavors.

The Pyrrolo[1,2-f][1][2][3]triazine Core: A Privileged Scaffold in Drug Discovery

The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity. The versatility of this scaffold is evidenced by its presence in a range of clinically approved and investigational drugs.[1][4][5]

One of the most notable examples is Remdesivir , an antiviral agent with a pyrrolo[1,2-f][1][2][3]triazine moiety that has demonstrated broad-spectrum activity against RNA viruses.[1][5] In the realm of oncology, derivatives of this scaffold have been developed as potent kinase inhibitors. For instance, Brivanib alaninate and other related compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other tyrosine kinases.[1][5][6] Furthermore, the pyrrolo[1,2-f][1][2][3]triazine core is a key component of inhibitors targeting other critical cellular enzymes, highlighting its broad therapeutic potential.[1][7]

Given this precedent, Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate stands as a molecule of high interest. Its specific substitution pattern—a hydroxyl group at the 4-position and a methyl carboxylate at the 6-position—suggests the potential for unique biological activities. This guide will explore the most probable mechanisms of action for this compound based on the established pharmacology of its structural analogs.

Hypothesized Mechanisms of Action and Potential Therapeutic Targets

Based on the extensive literature on pyrrolo[1,2-f][1][2][3]triazine derivatives, we can postulate several high-probability mechanisms of action for Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate.

Kinase Inhibition: A Primary Avenue of Investigation

The pyrrolo[1,2-f][1][2][3]triazine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding pocket of numerous protein kinases.[4][8] This makes kinase inhibition the most likely mechanism of action for the title compound.

Potential Kinase Targets:

  • VEGFR-2: Several pyrrolo[1,2-f][1][2][3]triazine derivatives have been reported as potent VEGFR-2 inhibitors.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy for blocking angiogenesis in tumors.

  • c-Met: Dual inhibitors of c-Met and VEGFR-2 based on the pyrrolo[1,2-f][1][2][3]triazine core have shown significant anti-cancer activity.[7]

  • Epidermal Growth Factor Receptor (EGFR): This family of kinases is frequently dysregulated in cancer, and pyrrolo[1,2-f][1][2][3]triazine-based inhibitors of EGFR have been developed.[1][8]

  • DNA-Dependent Protein Kinase (DNA-PK): As a key regulator of the non-homologous end joining (NHEJ) DNA repair pathway, DNA-PK is an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[9][10][11] The pyrrolo[1,2-f][1][2][3]triazine scaffold has been explored for the development of DNA-PK inhibitors.

Rationale for Investigation: The structural features of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate, particularly the hydroxyl group, could facilitate key hydrogen bonding interactions within the ATP-binding site of various kinases.

Antiviral Activity: A Nucleoside Analog Mimic?

The precedent set by Remdesivir suggests that the pyrrolo[1,2-f][1][2][3]triazine core can function as a bioisostere of purine nucleobases.[1][12] When appropriately modified with a ribose or ribose-like moiety, these compounds can be processed by cellular kinases to their triphosphate form, which can then be incorporated into nascent viral RNA or DNA chains, leading to chain termination and inhibition of viral replication.[12]

Potential Viral Targets:

  • RNA-Dependent RNA Polymerase (RdRp): This is the target of Remdesivir and a key enzyme for the replication of many RNA viruses.[1]

  • Other Viral Polymerases: The compound could potentially inhibit the polymerases of other viruses, including DNA viruses.

Rationale for Investigation: While Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate is not a nucleoside analog itself, it could act as a prodrug or be metabolized to a form that can interfere with viral replication. Alternatively, it could directly inhibit viral enzymes through non-covalent interactions.

Direct Antitumor Activity via Other Mechanisms

Beyond kinase inhibition, pyrrolo[1,2-f][1][2][3]triazine derivatives have been reported to exhibit cytotoxic effects through other mechanisms.

Potential Mechanisms:

  • Induction of Apoptosis: Some triazinone derivatives have been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase.[13]

  • Topoisomerase II Inhibition: Certain triazinone compounds have demonstrated potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[13]

Rationale for Investigation: A broad initial screening of the compound's effect on cancer cell viability is warranted to uncover any direct cytotoxic effects.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-tiered approach is recommended to efficiently and accurately determine the mechanism of action of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate.

Phase 1: Broad-Spectrum Biological Profiling

The initial phase aims to cast a wide net to identify the general biological activity of the compound.

Experimental Workflow:

G cluster_0 Phase 1: Broad-Spectrum Profiling A Compound Synthesis & QC B Cell Viability/Cytotoxicity Screening (e.g., NCI-60 panel) A->B C Broad-Spectrum Antiviral Screening (Panel of representative viruses) A->C D Initial Data Analysis: Identify 'hit' cancer cell lines or viruses B->D C->D

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

  • Cell Viability/Cytotoxicity Screening:

    • Utilize a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) representing various tumor types.

    • Treat cells with a range of concentrations of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Broad-Spectrum Antiviral Screening:

    • Collaborate with a virology core facility to screen the compound against a panel of representative RNA and DNA viruses.

    • Perform plaque reduction assays or other relevant viral replication assays.

    • Determine the EC50 (effective concentration for 50% inhibition of viral replication) and CC50 (cytotoxic concentration for 50% cell death) to calculate the selectivity index (SI = CC50/EC50).

Phase 2: Target Deconvolution and Validation

Based on the results from Phase 1, this phase focuses on identifying the specific molecular target(s).

Experimental Workflow:

G cluster_1 If Cytotoxicity is Observed cluster_2 If Antiviral Activity is Observed E Kinase Panel Screening (Broad panel of >300 kinases) F Biochemical IC50 Determination for 'hit' kinases E->F G Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) F->G H Western Blot Analysis of Downstream Signaling Pathways G->H I Viral Polymerase Inhibition Assays (Biochemical assays) J Time-of-Addition Studies I->J K Resistance Mutant Generation & Sequencing J->K

Caption: Phase 2 Experimental Workflows.

Detailed Protocols:

  • Kinase Panel Screening:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases at a single concentration (e.g., 1 µM).

    • Identify kinases with significant inhibition (>50%).

  • Biochemical IC50 Determination:

    • For the "hit" kinases from the panel screen, perform dose-response experiments to determine the IC50 values.

    • Use a suitable assay format, such as radiometric, fluorescence, or luminescence-based assays.

  • Cellular Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein in intact cells upon compound binding.

    • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in live cells.

  • Western Blot Analysis:

    • Treat sensitive cancer cell lines with the compound at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to probe for the phosphorylation status of downstream substrates of the identified target kinase. For example, if VEGFR-2 is the target, probe for p-ERK and p-Akt.

Phase 3: In-depth Mechanistic Characterization

This final phase aims to provide a detailed understanding of how the compound exerts its biological effects at the cellular and molecular levels.

Experimental Workflow:

G cluster_3 Phase 3: In-depth Mechanistic Studies L Cell Cycle Analysis (Flow Cytometry) M Apoptosis Assays (e.g., Annexin V/PI staining) L->M N Structural Biology (Co-crystallization with target protein) O In Vivo Efficacy Studies (e.g., Xenograft models)

Caption: Phase 3 Experimental Workflow.

Detailed Protocols:

  • Cell Cycle Analysis:

    • Treat cells with the compound for 24-48 hours.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assays:

    • Treat cells with the compound and stain with Annexin V-FITC and propidium iodide.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Structural Biology:

    • Express and purify the target protein.

    • Attempt to co-crystallize the protein with Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate.

    • Solve the crystal structure to visualize the binding mode and key interactions.

Data Presentation and Interpretation

Table 1: Example Data Summary for Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMBiochemical IC50 (nM)Cellular EC50 (nM)
VEGFR-29515150
c-Met8832250
EGFR25>1000>10000
DNA-PK9225200

Signaling Pathway Visualization:

G cluster_4 Hypothetical VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound Methyl 4-hydroxypyrrolo [1,2-f]triazine-6-carboxylate Compound->VEGFR2 Inhibition Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate is a molecule of significant interest, belonging to a chemical class with proven therapeutic relevance. While its specific mechanism of action remains to be elucidated, the structural precedents strongly suggest potential roles as a kinase inhibitor, an antiviral agent, or a direct-acting antitumor compound. The systematic, phased experimental approach outlined in this guide provides a robust framework for researchers to thoroughly investigate these possibilities. By employing a combination of broad-spectrum screening, target deconvolution techniques, and in-depth mechanistic studies, the scientific community can unlock the full therapeutic potential of this promising molecule.

References

  • Kushwaha, N., & Singh, J. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Ozerov, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

  • ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. [Link]

  • Robba, M., et al. (1981). Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. Journal of Heterocyclic Chemistry, 18(6), 1213-1217. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-657. [Link]

  • Liang, Y., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications, 13(1), 1-12. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193. [Link]

  • ResearchGate. (n.d.). Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives. [Link]

  • Google Patents. (n.d.).
  • bioRxiv. (2022). Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing. [Link]

  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • MDPI. (2022). Inhibition of DNA Repair by Inappropriate Activation of ATM, PARP, and DNA-PK with the Drug Agonist AsiDNA. [Link]

  • PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. [Link]

  • NIH. (2021). Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells. [Link]

  • MDPI. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. [Link]

Sources

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[1,2-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-f]triazine core, a unique nitrogen-containing fused heterocycle, has carved a significant niche in medicinal chemistry, transitioning from a relatively obscure scaffold to a "privileged" structure integral to several clinically important therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this remarkable heterocyclic system. We will delve into the evolution of its applications, from its early exploration as a C-nucleoside isostere to its current prominence as a versatile pharmacophore in the design of potent kinase inhibitors and antiviral agents. Through an examination of structure-activity relationships, key developmental milestones, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with a thorough understanding of the pyrrolo[1,2-f]triazine core and its potential for future therapeutic innovations.

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[1,2-f]triazine scaffold is a bicyclic aromatic system where a pyrrole ring is fused to a 1,2,4-triazine ring. This unique arrangement, featuring a bridgehead nitrogen atom, imparts distinct electronic and steric properties that have proven highly advantageous in the design of bioactive molecules.[1] Its structural similarity to purine bases has made it an attractive starting point for the development of nucleoside and non-nucleoside analogs targeting a wide array of biological targets.[2]

The journey of the pyrrolo[1,2-f]triazine core from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the confluence of synthetic innovation and a deeper understanding of disease biology. Initially synthesized in the late 1970s, the scaffold remained on the periphery of medicinal chemistry for over a decade.[3] However, the turn of the 21st century witnessed a surge in interest, driven by the burgeoning field of kinase inhibitor research and the relentless search for novel antiviral therapies. Today, the pyrrolo[1,2-f]triazine moiety is found at the heart of approved drugs such as the broad-spectrum antiviral remdesivir and the kinase inhibitor avapritinib, solidifying its status as a truly privileged scaffold in drug discovery.[4]

This guide will trace the historical trajectory of this remarkable heterocycle, from its initial synthesis to its current-day applications, providing in-depth technical details to inform and inspire future research endeavors.

A Historical Timeline: From Obscurity to Prominence

The story of the pyrrolo[1,2-f]triazine core can be segmented into distinct phases, each characterized by expanding applications and increasing sophistication in its chemical manipulation.

  • Late 1970s: The Genesis. The first synthesis of the pyrrolo[1,2-f]triazine ring system was reported in the late 1970s.[3] These early investigations laid the foundational chemical knowledge but did not immediately lead to significant biological applications.

  • 1990s: The C-Nucleoside Connection. A pivotal moment in the history of this scaffold was its incorporation into C-nucleosides as a novel isostere of purine bases.[1] This strategic move was driven by the quest for more stable and potent nucleoside analogs with potential antiviral and anticancer activities. The synthesis of pyrrolo[1,2-f]triazine C-nucleosides, such as isosteres of sangivamycin and tubercidin, demonstrated the potential of this heterocycle to mimic the natural purine system and interact with key enzymes involved in nucleic acid metabolism.[5]

  • Early 2000s - Present: The Kinase Inhibitor Revolution and Antiviral Breakthroughs. The explosion of the kinase inhibitor field in the early 2000s provided a fertile ground for the application of the pyrrolo[1,2-f]triazine scaffold. Its ability to serve as a versatile hinge-binding motif in the ATP-binding site of various kinases led to the discovery of numerous potent and selective inhibitors.[4][6] This era saw the development of pyrrolo[1,2-f]triazine derivatives targeting a wide range of kinases implicated in cancer, including VEGFR-2, c-Met, EGFR, and HER2.[4][7]

Concurrently, the scaffold's potential as an antiviral agent was realized in a dramatic fashion with the development of remdesivir. This nucleoside analog, featuring the 4-aminopyrrolo[1,2-f]triazine core, demonstrated broad-spectrum activity against various RNA viruses and gained global attention for its use in treating COVID-19.[3]

The following diagram illustrates the key milestones in the development of pyrrolo[1,2-f]triazine compounds:

G cluster_0 Early Discovery & Exploration cluster_1 Therapeutic Breakthroughs 1970s Late 1970s: First Synthesis of the Pyrrolo[1,2-f]triazine Core 1990s 1990s: Incorporation into C-Nucleosides (Purine Isosteres) 1970s->1990s Decade of Latency 2000s Early 2000s - Present: Emergence as a Kinase Inhibitor Scaffold 1990s->2000s Expanding Applications 2020 2020: Remdesivir (Antiviral) Receives Emergency Use Authorization for COVID-19 2000s->2020 Clinical Validation

Caption: A timeline of key milestones in pyrrolo[1,2-f]triazine research.

Synthetic Strategies: Building the Core

A variety of synthetic routes have been developed to construct the pyrrolo[1,2-f]triazine scaffold, offering flexibility in accessing diverse substitution patterns. The choice of a particular synthetic strategy often depends on the desired substitution on the final molecule and the availability of starting materials.

Synthesis from Pyrrole Derivatives

A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole scaffold. This strategy allows for the introduction of substituents on the pyrrole ring at an early stage.

G Start Substituted Pyrrole Step1 N-Amination Start->Step1 Step2 Cyclization with a C1 Synthon Step1->Step2 End Pyrrolo[1,2-f]triazine Step2->End

Caption: General workflow for the synthesis from a pyrrole precursor.

This protocol describes a facile synthesis starting from N-unsubstituted pyrrole.[3]

Step 1: N-Amination of Pyrrole

  • To a solution of pyrrole (1.0 eq) in a suitable aprotic solvent (e.g., THF) at 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of an aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl), in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-aminopyrrole.

Step 2: Cyclization with Formamide

  • To the crude N-aminopyrrole from the previous step, add an excess of formamide.

  • Heat the mixture to 165 °C and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyrrolo[1,2-f]triazine.

Synthesis via 1,3-Dipolar Cycloaddition

A more recent and elegant approach involves the 1,3-dipolar cycloaddition of 1,2,4-triazinium ylides with alkynes. This method allows for the rapid construction of highly substituted pyrrolo[1,2-f]triazines.[2]

G Start1 Substituted 1,2,4-Triazine Step1 N-Alkylation to form Triazinium Salt Start1->Step1 Start2 Alkyne Dipolarophile Step3 [3+2] Cycloaddition Start2->Step3 Step2 In situ generation of Triazinium Ylide Step1->Step2 Step2->Step3 End Substituted Pyrrolo[1,2-f]triazine Step3->End

Caption: General workflow for the 1,3-dipolar cycloaddition approach.

This protocol is adapted from the synthesis of 2,4-disubstituted pyrrolo[1,2-f]triazines containing aryl and thienyl substituents.[2]

Step 1: Synthesis of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates

  • To a solution of the 3,5-disubstituted-1,2,4-triazine (1.0 eq) in dichloromethane, add triethyloxonium tetrafluoroborate (1.1 eq) at room temperature.

  • Stir the mixture for 24 hours.

  • Filter the resulting precipitate and wash with cold diethyl ether to obtain the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate.

Step 2: 1,3-Dipolar Cycloaddition

  • To a solution of the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.2 eq) in a suitable solvent (e.g., dioxane), add triethylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 days.

  • If a precipitate forms, filter and recrystallize. Otherwise, evaporate the solvent, and purify the residue by column chromatography on silica gel to yield the desired 2,4-disubstituted pyrrolo[1,2-f]triazine-5,6-dicarboxylate.[2]

Structure-Activity Relationships (SAR): Tailoring the Core for Therapeutic Efficacy

The biological activity of pyrrolo[1,2-f]triazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR studies have been conducted to optimize their potency and selectivity against various targets.

As Kinase Inhibitors

The pyrrolo[1,2-f]triazine scaffold typically serves as a hinge-binding motif in the ATP-binding pocket of kinases. Key interactions often involve hydrogen bonding between the triazine nitrogens and the backbone amide of the kinase hinge region.

PositionSubstituentGeneral Effect on Kinase Activity
C2 Aryl or heteroaryl groupsOften crucial for potency and selectivity. Can interact with the gatekeeper residue and the hydrophobic back pocket.
C4 Amino or substituted amino groupsFrequently involved in hydrogen bonding with the hinge region. The nature of the substituent can modulate selectivity.
C5, C6 Small alkyl or hydrogenGenerally, bulky substituents are not well-tolerated in this region as it is close to the ribose pocket.
C7 Aryl or heteroaryl groupsCan extend into the solvent-exposed region and can be modified to improve physicochemical properties.

For instance, in a series of dual c-Met and VEGFR-2 inhibitors, it was found that a 4-(phenylamino) substituent was crucial for potent inhibitory activity.[7] Further modifications on the phenyl ring allowed for fine-tuning of the activity and pharmacokinetic properties.

As Antiviral Agents

In the context of antiviral agents, particularly nucleoside analogs like remdesivir, the 4-aminopyrrolo[1,2-f]triazine moiety acts as a bioisostere of adenine.[3] The key structural features for antiviral activity include:

  • The 4-amino group: Essential for mimicking the hydrogen bonding interactions of adenine with the viral polymerase.

  • The pyrrole nitrogen: Contributes to the overall electronic properties of the base mimic.

  • The ribose or ribose-like moiety: Correct stereochemistry and modifications at the 1'- and 2'-positions are critical for recognition by the viral polymerase and subsequent chain termination.

The following diagram illustrates the key pharmacophoric features of the pyrrolo[1,2-f]triazine core in kinase inhibition and as an antiviral nucleoside analog:

Caption: Key pharmacophoric features of the pyrrolo[1,2-f]triazine scaffold.

Challenges and Future Perspectives

Despite the remarkable success of the pyrrolo[1,2-f]triazine scaffold, challenges remain in its development. Issues such as metabolic stability, aqueous solubility, and potential off-target effects need to be carefully addressed during the drug discovery process. For instance, the N-N bond within the triazine ring can be susceptible to metabolic cleavage in some cases.

Future research in this area is likely to focus on:

  • Development of novel synthetic methodologies: To access new chemical space and facilitate the rapid synthesis of diverse libraries of pyrrolo[1,2-f]triazine derivatives.

  • Exploration of new therapeutic areas: While oncology and virology have been the primary focus, the scaffold's versatility suggests its potential in other areas such as inflammatory and neurodegenerative diseases.

  • Application of computational methods: To guide the design of next-generation pyrrolo[1,2-f]triazine-based drugs with improved potency, selectivity, and ADME-Tox profiles.

Conclusion

The pyrrolo[1,2-f]triazine core has undergone a remarkable transformation from a relatively obscure heterocycle to a highly valued privileged scaffold in modern drug discovery. Its unique structural and electronic properties have enabled the development of life-saving medicines for cancer and viral infections. A deep understanding of its history, synthetic chemistry, and structure-activity relationships is crucial for harnessing its full potential. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the pyrrolo[1,2-f]triazine scaffold is poised to remain a cornerstone of innovative therapeutic design for years to come.

References

  • K. N. Sedenkova, G. V. Zyryanov, D. S. Kopchuk, I. S. Kovalev, E. S. Starnovskaya, N. N. Mochulskaia, V. L. Rusinov, O. N. Chupakhin. Bioactive Pyrrolo[2,1-f][2][3][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. 2023 , 28(23), 7789. [Link]

  • A. Sharma, V. Kumar, P. Kumar. Synthetic strategies for pyrrolo[2,1-f][2][3][8]triazine: the parent moiety of antiviral drug remdesivir. Monatsh Chem. 2021 , 152, 139–154. [Link]

  • V. Kumar, P. Kumar. Pyrrolo[2,1-f][2][3][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatsh Chem. 2021 , 152, 1131–1146. [Link]

  • Z. Cai, et al. Synthesis, SAR and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][8]triazine-based VEGFR-2 kinase inhibitors. Int. J. Pharma. Sci. Res. 2014 , 5(4), 148-155. [Link]

  • X. Shi, et al. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][3][8]triazine derivatives. ResearchGate. 2019 . [Link]

  • W. Huang, et al. Exploration of novel pyrrolo[2,1-f][2][3][8]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Eur. J. Med. Chem. 2018 , 158, 553-568. [Link]

  • Y. Gan, et al. Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chin. J. Org. Chem. 2016 , 36(10), 2426-2434. [Link]

  • B. Zacharie, et al. Synthesis of pyrrolo[2,1-f][2][3][8]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. Carbohydr. Res. 2001 , 331(1), 77-82. [Link]

  • J. P. St-Jean, et al. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. 2021 , 26(24), 7488. [Link]

  • K. S. Kim, et al. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorg. Med. Chem. Lett. 2006 , 16(15), 3937-42. [Link]

  • M. Friedman, et al. Structure activity optimization of 6H-pyrrolo[2,3-e][2][3][8]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorg. Med. Chem. Lett. 2015 , 25(21), 4883-7. [Link]

  • A. P. G. Vasilev, et al. Development of Continuous Flow Processes to Access Pyrrolo[2,1- f ][2][3][8]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ResearchGate. 2023 . [Link]

  • G. R. Ott, et al. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][3][8]triazines. ResearchGate. 2010 . [Link]

  • S. Parrino, et al. Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Org. Lett. 2020 , 22(19), 7548–7551. [Link]

  • L. N. Kryukov, et al. Synthesis of a New Bridgehead Nitrogen Heterocyclic System. Pyrrolo[2,1-f]-1,2,4-triazine Derivatives. J. Heterocyclic Chem. 1979, 16, 833-834.

Sources

A Comprehensive Technical Guide to the Synthesis of Pyrrolo[1,2-f]triazines: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structural motif in the development of novel therapeutics.[2] Its significance is highlighted by its presence in critical antiviral agents, most notably remdesivir, which gained prominence for its activity against a range of RNA viruses, and in a variety of kinase inhibitors targeting oncological pathways.[2] This guide offers an in-depth exploration of the primary synthetic strategies employed to construct this vital heterocyclic system, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Part 1: Synthesis from Pyrrole Precursors: Building the Triazine Ring

A prevalent and versatile strategy for the synthesis of the pyrrolo[1,2-f][1][2][3]triazine core involves the construction of the triazine ring onto a pre-existing pyrrole framework. This approach typically involves two key transformations: N-amination of the pyrrole nitrogen followed by cyclization with a suitable one-carbon electrophile.

The N-Amination and Cyclization Cascade

The foundational principle of this method is the introduction of a nitrogen atom at the N-1 position of the pyrrole ring, which then acts as a nucleophile to close the six-membered triazine ring. The choice of the N-aminating agent and the cyclizing reagent can be tailored to the specific substitution pattern desired on the final product.

A highly optimized and scalable example of this strategy is the synthesis of the parent 4-aminopyrrolo[2,1-f][1][2][3]triazine, a crucial intermediate in the production of remdesivir.[4] This process begins with the cyanation of pyrrole, followed by N-amination and subsequent cyclocondensation with formamidine acetate.[5]

Experimental Protocol: Scalable Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine [4]

Step 1: Synthesis of 2-Cyanopyrrole

  • To a solution of pyrrole in a suitable solvent such as DMF, a Vilsmeier reagent (prepared from POCl₃ and DMF) is added at a controlled temperature.

  • The reaction mixture is stirred until the formation of 2-formylpyrrole is complete.

  • The intermediate 2-formylpyrrole is then converted to 2-cyanopyrrole in a one-pot fashion by reaction with hydroxylamine, followed by dehydration.

Step 2: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of 2-cyanopyrrole in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added portion-wise.[4]

  • The resulting mixture is stirred for 20-30 minutes.[4]

  • A solution of monochloramine in a suitable solvent is then added slowly, maintaining the internal temperature between 0 and 5 °C.[4]

  • The reaction progress is monitored by HPLC.

Step 3: Cyclization to 4-Aminopyrrolo[2,1-f][1][2][3]triazine

  • Upon completion of the N-amination, formamidine acetate is added to the reaction mixture.

  • The temperature is raised, and the mixture is stirred until the cyclization is complete.

  • The product is isolated and purified by recrystallization to afford high-quality 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Causality Behind Experimental Choices

The selection of reagents and conditions in this synthetic sequence is critical for achieving high yield and purity on a large scale.

  • Sodium Hydride as Base: The use of a strong, non-nucleophilic base like sodium hydride ensures the complete deprotonation of the pyrrole nitrogen, facilitating the subsequent electrophilic amination.

  • Monochloramine for N-Amination: While other aminating agents like hydroxylamine-O-sulfonic acid can be used, monochloramine is often employed in scalable syntheses due to its reactivity and availability. Careful temperature control is crucial during its addition to manage the exothermicity of the reaction.

  • Formamidine Acetate for Cyclization: Formamidine acetate serves as a convenient and effective C1 source for the formation of the triazine ring, leading directly to the desired 4-amino-substituted product.

Workflow for Synthesis from Pyrrole Precursors

Pyrrole Pyrrole Cyanopyrrole 2-Cyanopyrrole Pyrrole->Cyanopyrrole Vilsmeier-Haack type cyanation NAmino N-Amino-2-cyanopyrrole Cyanopyrrole->NAmino N-Amination (e.g., NaH, ClNH2) FinalProduct 4-Aminopyrrolo[1,2-f][1,2,4]triazine NAmino->FinalProduct Cyclization (Formamidine Acetate)

Caption: Synthesis of 4-aminopyrrolo[1,2-f][1][2][3]triazine from pyrrole.

Data Summary: Synthesis from Pyrrole Precursors
Starting MaterialKey ReagentsConditionsYieldReference
PyrrolePOCl₃, DMF, HydroxylamineStepwise or one-potGood[5]
2-CyanopyrroleNaH, Monochloramine, Formamidine acetate0-5 °C to elevated temp.~70% (over 2 steps)[4]
Pyrrole derivativeO-(2,4-dinitrophenyl)hydroxylamine, FormamideHigh temperatureModerate[1]

Part 2: Synthesis from Triazine Precursors: Building the Pyrrole Ring

An alternative and powerful approach to the pyrrolo[1,2-f][1][2][3]triazine scaffold involves the construction of the five-membered pyrrole ring onto a pre-existing 1,2,4-triazine. The most prominent method in this category is the [3+2] cycloaddition reaction between a 1,2,4-triazinium ylide and a suitable dipolarophile, typically an alkyne.

The 1,3-Dipolar Cycloaddition Strategy

This elegant strategy relies on the generation of a reactive 1,3-dipole, an azomethine ylide, from a 1,2,4-triazinium salt. This ylide then undergoes a cycloaddition reaction with an alkyne to form the pyrrolo[1,2-f][1][2][3]triazine core in a single step.[6] This method allows for the introduction of a wide range of substituents on both the triazine and the newly formed pyrrole ring, making it highly valuable for generating diverse compound libraries.

The key steps involve the N-alkylation of a substituted 1,2,4-triazine to form a stable triazinium salt, followed by in situ generation of the ylide in the presence of a base and the alkyne dipolarophile.[3]

Experimental Protocol: Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines [1]

Step 1: Synthesis of 1-Ethyl-1,2,4-triazinium Tetrafluoroborates

  • To a solution of a 3,5-disubstituted-1,2,4-triazine in absolute dichloroethane, triethyloxonium tetrafluoroborate is added.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The resulting precipitate of the 1-ethyl-1,2,4-triazinium tetrafluoroborate is filtered off and can be recrystallized from absolute ethanol.

Step 2: 1,3-Dipolar Cycloaddition

  • The 1-ethyl-1,2,4-triazinium tetrafluoroborate and dimethyl acetylenedicarboxylate (DMAD) are dissolved in a suitable solvent such as absolute dioxane or dry tetrahydrofuran.

  • A base, typically triethylamine, is added to the mixture.

  • The reaction is stirred at room temperature for several days.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dimethyl 2,4-disubstituted-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate.

Mechanistic Rationale and Causality

The success of this cycloaddition is rooted in the electronic properties of the reactants and the reaction conditions.

  • Formation of the Triazinium Salt: N-alkylation of the 1,2,4-triazine activates the ring, making the C-6 proton acidic enough to be removed by a mild base.

  • In Situ Ylide Generation: The use of a base like triethylamine generates the transient azomethine ylide, which immediately participates in the cycloaddition, minimizing side reactions.

  • Electron-Deficient Alkyne: The use of an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate, accelerates the cycloaddition reaction. The reaction proceeds via a concerted mechanism, and the regioselectivity is governed by the frontier molecular orbitals of the ylide and the dipolarophile.

Workflow for 1,3-Dipolar Cycloaddition

Triazine Substituted 1,2,4-Triazine Triazinium 1-Alkyl-1,2,4-triazinium Salt Triazine->Triazinium N-Alkylation (e.g., Et3O+BF4-) Ylide Triazinium Ylide (in situ) Triazinium->Ylide Deprotonation (Base, e.g., Et3N) FinalProduct Substituted Pyrrolo[1,2-f][1,2,4]triazine Ylide->FinalProduct [3+2] Cycloaddition (with Alkyne)

Caption: Synthesis of pyrrolo[1,2-f][1][2][3]triazines via 1,3-dipolar cycloaddition.

Data Summary: 1,3-Dipolar Cycloaddition Synthesis
1,2,4-Triazine SubstituentsDipolarophileConditionsYieldReference
3,5-DiphenylDMADDioxane, Et₃N, rt, 4 days53%[1]
3-Phenyl-5-(p-tolyl)DMADDioxane, Et₃N, rt, 4 days53%[1]
3,5-Di(thiophen-2-yl)DMADTHF, Et₃N, rt, 4 days44%[1]
VariousN-EthylmaleimideCH₂Cl₂, Et₃N, rt88%[3]

Part 3: Other Notable Synthetic Approaches

While the two strategies detailed above represent the most common routes to pyrrolo[1,2-f][1][2][3]triazines, several other methods have been developed, each with its own advantages and applications. A comprehensive review has categorized the synthesis of this scaffold into six distinct classes.[2] Beyond the two primary methods, these include:

  • Synthesis via Bromohydrazones: This method involves the reaction of a bromohydrazone with a suitable pyrrole derivative.

  • Synthesis via Formation of Triazinium Dicyanomethylide: This approach utilizes the reaction of a triazinium dicyanomethylide with a dienophile.

  • Transition Metal-Mediated Synthesis: Copper-catalyzed coupling reactions have been employed to construct the pyrrolo[1,2-f][1][2][3]triazine core.[2]

  • Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be synthesized through the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines.[5]

These alternative routes provide additional tools for accessing diverse substitution patterns and functional groups on the pyrrolo[1,2-f][1][2][3]triazine scaffold, further expanding its utility in drug discovery.

Part 4: Comparative Analysis and Future Outlook

Synthetic StrategyAdvantagesDisadvantagesBest Suited For
From Pyrrole Precursors Well-established, scalable for specific targets (e.g., remdesivir intermediate), readily available starting materials.Can require multi-step sequences for substituted pyrroles, harsh conditions may be needed for cyclization.Large-scale synthesis of specific, less substituted pyrrolo[1,2-f]triazines.
From Triazine Precursors (1,3-Dipolar Cycloaddition) High degree of convergence, allows for rapid generation of diverse libraries, mild reaction conditions.Requires synthesis of substituted 1,2,4-triazines, regioselectivity can be a concern with unsymmetrical alkynes.Drug discovery and lead optimization where rapid access to a variety of analogs is needed.

The synthesis of pyrrolo[1,2-f][1][2][3]triazines is a dynamic and evolving field. The continued importance of this scaffold in medicine will undoubtedly drive the development of even more efficient, sustainable, and versatile synthetic methodologies. Future research will likely focus on expanding the substrate scope of existing reactions, developing novel catalytic systems, and exploring new disconnections to access this privileged heterocyclic core.

References

  • Kavková, M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 439-450. [Link]

  • Kavková, M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 21163–21172. [Link]

  • Kavková, M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. National Institutes of Health. [Link]

  • Anonymous. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

  • Lee, J. Y., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Anonymous. (n.d.). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. CONICET. [Link]

  • Babu, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 126–132. [Link]

Sources

An In-Depth Technical Guide to the Antiviral Potential of Pyrrolo[1,2-f]triazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The pyrrolo[1,2-f]triazine scaffold has emerged as a "privileged" heterocyclic system in modern medicinal chemistry, demonstrating a remarkable versatility that transcends a single therapeutic target. Its structural significance is underscored by its presence in the FDA-approved broad-spectrum antiviral drug Remdesivir, which has been pivotal in managing RNA virus infections, including SARS-CoV-2.[1][2] This guide provides a comprehensive technical overview of pyrrolo[1,2-f]triazine analogs, delving into their mechanisms of action, critical structure-activity relationships (SAR), and the experimental methodologies required for their synthesis and evaluation. We will explore how these compounds, acting as structural mimics of natural purine bases, serve as a potent platform for developing novel therapeutics against a wide array of viral pathogens.[3][4]

The Pyrrolo[1,2-f]triazine Core: A Foundation for Broad-Spectrum Antiviral Activity

The unique bicyclic structure of pyrrolo[1,2-f]triazine provides a rigid and chemically tractable framework for drug design. While its most prominent success is in the antiviral field, analogs have also been investigated as potent inhibitors of various kinases in cancer therapy, highlighting the scaffold's broad biological relevance.[1][2][5]

The primary antiviral utility of this class lies in its activity against a diverse range of RNA viruses. Nucleoside analogs based on this scaffold have shown potent inhibition of viruses such as Hepatitis C (HCV), Ebola, Marburg, Respiratory Syncytial Virus (RSV), Norovirus, and various coronaviruses.[1][3][4] This guide will dissect the molecular underpinnings of this activity and provide the practical knowledge necessary to advance research in this promising area.

Dominant Mechanism of Action: Termination of Viral RNA Synthesis

The predominant mechanism by which pyrrolo[1,2-f]triazine nucleoside analogs exert their antiviral effect is through the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral genome in most RNA viruses and represents a prime target for antiviral intervention as it is typically absent in the host.[6]

The process can be summarized in three key stages:

  • Cellular Uptake and Activation: The drug, often administered as a prodrug (like Remdesivir), enters the host cell.

  • Metabolic Conversion: Host cell kinases metabolize the nucleoside analog into its active triphosphate form.

  • Viral Polymerase Inhibition: The active triphosphate analog mimics a natural nucleotide (e.g., adenosine triphosphate) and is incorporated by the viral RdRp into the nascent viral RNA strand. This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.

G cluster_cell Host Cell cluster_virus Viral Replication Complex Prodrug Pyrrolotriazine Prodrug (e.g., Remdesivir) Nucleoside Nucleoside Analog Prodrug->Nucleoside Metabolism Triphosphate Active Triphosphate Analog (TP) Nucleoside->Triphosphate Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Binds to active site Nascent_RNA Growing RNA Strand RdRp->Nascent_RNA Incorporation of TP RNA_Template Viral RNA Template RNA_Template->RdRp Termination Replication Halted Nascent_RNA->Termination Delayed Chain Termination

Caption: Mechanism of RdRp inhibition by a pyrrolotriazine nucleoside analog.

While RdRp inhibition is the most validated mechanism, other modes of action have been proposed for non-nucleoside analogs. For instance, certain 2,4-disubstituted pyrrolo[2,1-f][1][3][4]triazines have been suggested to inhibit the neuraminidase of the influenza virus, showcasing the scaffold's adaptability to target different viral proteins.[3][4]

Structure-Activity Relationship (SAR) Insights

Optimizing the antiviral potency and selectivity of pyrrolo[1,2-f]triazine analogs is a function of systematic structural modification. The following table summarizes key SAR findings from the literature, providing a foundation for rational drug design.

Compound/Modification SeriesTarget Virus/EnzymeKey Activity Data & InsightsReference
Remdesivir (GS-5734) Broad-spectrum RNA viruses (SARS-CoV-2, Ebola)Benchmark compound; prodrug strategy is critical for intracellular delivery and conversion to the active triphosphate form.[1]
4-aza-7,9-dideazaadenosine Human Norovirus (HuNoV)Potent activity with an EC₅₀ = 0.015 μM in a replicon assay, demonstrating the potential of C-nucleoside analogs.[4]
2,4-disubstituted analogs (e.g., Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][3][4]triazine-5,6-dicarboxylate)Influenza A (H1N1)Showed high antiviral activity (IC₅₀ = 4 µg/mL) and a favorable selectivity index (188), with a proposed mechanism of neuraminidase inhibition.[3]
C7-halogenated C-nucleosides Murine & Human NorovirusHalogenation at the C7 position of the pyrrolotriazine core can modulate antiviral activity, though sometimes coupled with increased cytotoxicity.[4]
4-aminopyrrolo-[2,1-f][1][3][4]triazine C-nucleosides Norovirus RdRpThe 4-amino group is a key feature. These compounds were shown to inhibit both murine and human norovirus RdRp.[1]

Experimental Protocols: Synthesis and Antiviral Evaluation

The successful development of novel analogs requires robust and reproducible experimental workflows. Below are representative protocols for the synthesis of a non-nucleoside pyrrolotriazine core and a standard assay for determining antiviral efficacy.

Protocol: Synthesis of a 2,4-Disubstituted Pyrrolo[2,1-f][1][3][4]triazine Core

This protocol is based on the 1,3-dipolar cycloaddition reaction, a versatile method for constructing the pyrrolotriazine scaffold.[3]

G Start Starting Materials: - N(1)-ethyl-1,2,4-triazinium tetrafluoroborate - Dimethyl acetylenedicarboxylate (DMAD) Reaction Step 1: Reaction Setup - Suspend triazinium salt in anhydrous dioxane. - Add DMAD dropwise at room temperature. Start->Reaction Stir Step 2: Cycloaddition - Stir the mixture at ambient temperature for 24-96 hours. - Monitor reaction progress via TLC. Reaction->Stir Workup Step 3: Isolation - Evaporate solvent under reduced pressure. - Treat residue with diethyl ether to precipitate product. Stir->Workup Purify Step 4: Purification - Collect the solid by filtration. - Recrystallize from an appropriate solvent (e.g., acetonitrile) to yield pure product. Workup->Purify Product Final Product: Dimethyl 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate Purify->Product

Caption: General workflow for the synthesis of a pyrrolotriazine analog.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 eq) in anhydrous dioxane.

  • Reactant Addition: To the stirred suspension, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until the reaction is complete (typically 24-96 hours).

  • Product Isolation: Upon completion, remove the solvent in vacuo. Add diethyl ether to the resulting residue to precipitate the crude product.

  • Purification: Collect the solid material by vacuum filtration and wash with cold diethyl ether. Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetonitrile) to afford the desired pyrrolo[1,2-f]triazine analog.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication in vitro.

G Seed 1. Seed Host Cells (e.g., MDCK, Vero E6) in 6-well plates Confluence 2. Incubate to Confluence (24-48h, 37°C, 5% CO₂) Seed->Confluence Infect 3. Infect Cells - Remove media. - Add virus dilution (low MOI). - Incubate for 1h. Confluence->Infect Treat 4. Add Compound Overlay - Remove inoculum. - Add semi-solid overlay (e.g., agarose) containing serial dilutions of test compound. Infect->Treat Incubate 5. Plaque Formation - Incubate for 2-5 days to allow plaques to form. Treat->Incubate Fix 6. Fix & Stain - Remove overlay. - Fix cells (e.g., with 4% formaldehyde). - Stain with crystal violet. Incubate->Fix Analyze 7. Analyze - Count plaques in each well. - Calculate % inhibition vs. control. - Determine EC₅₀ value. Fix->Analyze

Caption: Experimental workflow for a standard plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into 6-well plates at a density that will yield a confluent monolayer after 24-48 hours of incubation.[3]

  • Virus Infection: Once cells are confluent, aspirate the growth medium. Infect the cell monolayer with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolotriazine analog in a 2X overlay medium (e.g., MEM containing 1% agarose).

  • Overlay Application: After the adsorption period, aspirate the viral inoculum from the wells. Gently add 2 mL of the compound-containing overlay medium to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until visible plaques have formed in the virus control wells.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with a 4% formaldehyde solution for at least 30 minutes. Discard the fixative and stain the cell monolayer with a 0.1% crystal violet solution. Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The pyrrolo[1,2-f]triazine scaffold is a clinically validated and highly promising platform for the discovery of next-generation antiviral agents. Its success is rooted in its ability to mimic natural purines, enabling its nucleoside analogs to effectively target and inhibit essential viral enzymes like RdRp. The broad-spectrum activity demonstrated by Remdesivir and other preclinical candidates against a multitude of RNA viruses underscores the immense potential of this chemical class.

Future research should focus on several key areas:

  • Expansion to New Viral Targets: While RdRp is a primary target, exploring the inhibition of other viral enzymes (e.g., helicases, proteases, neuraminidases) with non-nucleoside analogs could yield novel therapeutics.

  • Overcoming Resistance: As with any antiviral, the potential for viral resistance is a concern. The development of analogs with novel binding modes or combination therapies will be crucial.

  • Improving Pharmacokinetics: Continued optimization of drug-like properties, including oral bioavailability and metabolic stability, will be essential for developing more convenient and effective treatment regimens.

By leveraging the foundational knowledge of the pyrrolo[1,2-f]triazine system's chemistry and biology, the scientific community is well-positioned to develop innovative solutions for both existing and emerging viral threats.

References

  • Geronikaki, A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Sharma, R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][3][4]triazine derivatives. RSC Advances. Available at: [Link]

  • Kovalev, I., et al. (2021). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][3][4]triazine C-nucleosides. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2022). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Remdesivir Synthesis. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][4]triazine of Remdesivir. Scitech Connect. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • Di Dalmazi, G., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[1,2-f]triazine Scaffold

The pyrrolo[1,2-f]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to purine nucleosides has made it a cornerstone for the design of a wide array of bioactive molecules, including potent kinase inhibitors and antiviral agents. Notably, this scaffold is a key component of several investigational drugs targeting cancer and viral infections, underscoring its therapeutic potential. The strategic functionalization of the pyrrolo[1,2-f]triazine ring system allows for the fine-tuning of pharmacological properties, making it a versatile platform for the development of novel therapeutics.

This document provides a comprehensive guide for the synthesis of a key derivative, Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate. This compound, which exists in tautomeric equilibrium with its more stable keto form, Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f]triazine-6-carboxylate, serves as a crucial intermediate for the elaboration into more complex molecules. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of the pyrrolo[1,2-f]triazine core is most effectively achieved through a convergent strategy commencing with a suitably substituted pyrrole precursor. A prevalent and robust method involves the initial N-amination of a pyrrole-2-carboxylate, followed by a cyclization step to construct the fused triazine ring.[1][2] This approach offers a high degree of flexibility for introducing various substituents onto the heterocyclic framework.

Our protocol for the synthesis of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate is a two-step process, as illustrated in the workflow below:

Synthesis_Workflow Start Starting Material: Methyl 1H-pyrrole-2-carboxylate Step1 Step 1: N-Amination Start->Step1 Intermediate Intermediate: Methyl 1-amino-1H-pyrrole-2-carboxylate Step1->Intermediate Hydroxylamine-O-sulfonic acid Step2 Step 2: Cyclization Intermediate->Step2 Product Final Product: Methyl 4-oxo-3,4-dihydropyrrolo [1,2-f]triazine-6-carboxylate Step2->Product 1,1'-Carbonyldiimidazole (CDI) N_Amination Pyrrole Methyl 1H-pyrrole-2-carboxylate N-H NaH NaH Pyrrole->NaH Deprotonation Pyrrolide Pyrrolide anion N⁻ Na⁺ NaH->Pyrrolide Aminating_reagent Hydroxylamine-O-sulfonic acid H₂N-OSO₃H Pyrrolide:f0->Aminating_reagent Nucleophilic attack Intermediate Methyl 1-amino-1H-pyrrole-2-carboxylate N-NH₂ Aminating_reagent->Intermediate

Caption: Reaction scheme for the N-amination of Methyl 1H-pyrrole-2-carboxylate.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil.

  • Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium pyrrolide salt will be observed.

  • Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.5 eq.) in anhydrous THF (15 mL) dropwise over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 1-amino-1H-pyrrole-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f]triazine-6-carboxylate

In this final step, the 1-amino-pyrrole intermediate undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) to form the desired triazinone ring. CDI acts as a phosgene equivalent, facilitating the formation of the carbonyl group at the 4-position.

Procedure:

  • Dissolve the crude Methyl 1-amino-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise to the solution at room temperature over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (eluent: 3:1 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f]triazine-6-carboxylate as a solid.

Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methyl 1H-pyrrole-2-carboxylateNaH, H₂N-OSO₃HTHF0 to RT12-16~70-80
2Methyl 1-amino-1H-pyrrole-2-carboxylateCDIAcetonitrile824-6~60-70

Conclusion and Further Applications

The protocol detailed above provides a reliable and scalable method for the synthesis of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate. The two-step sequence, involving N-amination and subsequent CDI-mediated cyclization, offers a practical route to this valuable intermediate. The final product can serve as a versatile building block for the synthesis of a diverse library of pyrrolo[1,2-f]triazine derivatives. The ester functionality at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity. Furthermore, the 4-oxo group can be converted to a 4-chloro substituent, which is a key precursor for nucleophilic aromatic substitution reactions to introduce a wide range of functionalities, further expanding the chemical space for drug discovery programs targeting kinases and viral proteins.

References

  • Kaur, H., & Singh, J. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 269-285. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]t[1][2]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][2]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Cai, Z., et al. (2008). Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f]t[1][2]riazin-6-yloxy)propan-2-yl) 2-aminopropanoate), a novel, dual inhibitor of vascular endothelial growth factor and fibroblast growth factor receptors. Journal of Medicinal Chemistry, 51(6), 1976-1980. [Link]

  • El-Brollosy, N. R. (1993). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 80(1-4), 77-85. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxypyrrolo[1,2-f]t[1][2]riazine-6-carboxylate. Retrieved from [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][2]riazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. [Link]

Sources

Application of Pyrrolo[1,2-f]triazines in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrrolo[1,2-f]triazine derivatives in cancer cell line studies. This guide is designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for novel cancer therapeutics.

Introduction: The Emergence of Pyrrolo[1,2-f]triazines in Oncology

The pyrrolo[1,2,f]triazine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure." This is due to its ability to interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1] Triazine derivatives have been explored for their anti-tumor potential since the 1960s, and the fusion of a pyrrole ring to the triazine core has led to a new generation of compounds with potent and selective anticancer activities.[1]

These compounds have shown remarkable efficacy as inhibitors of key kinases implicated in cancer progression, including Polo-like kinase 1 (PLK1), c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), insulin-like growth factor 1 receptor (IGF-1R), and phosphoinositide 3-kinases (PI3Ks).[2][3][4] This guide will delve into the practical applications of these compounds in a laboratory setting, with a focus on robust and reproducible experimental design.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of pyrrolo[1,2-f]triazines stems from their ability to competitively bind to the ATP-binding pocket of specific protein kinases, thereby inhibiting their catalytic activity. This targeted inhibition disrupts downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

A prominent example is the inhibition of PLK1, a serine/threonine kinase that plays a critical role in mitotic progression.[5] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[6] Pyrrolo[1,2-f]triazine derivatives, such as onvansertib, selectively inhibit PLK1, leading to mitotic arrest, aneuploidy, and ultimately, apoptosis in cancer cells.[5][7]

The following diagram illustrates a simplified signaling pathway affected by a PLK1-inhibiting pyrrolo[1,2-f]triazine.

PLK1_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Upstream_Signaling Upstream Signaling (e.g., RAS/RAF/MEK) Receptor->Upstream_Signaling PLK1 PLK1 Upstream_Signaling->PLK1 Upregulation Cyclin_B_CDK1 Cyclin B/CDK1 PLK1->Cyclin_B_CDK1 Activation Mitosis Mitotic Progression PLK1->Mitosis Regulation of mitotic spindle formation Apoptosis Apoptosis PLK1->Apoptosis Inhibition of pro-apoptotic proteins Cyclin_B_CDK1->Mitosis Proliferation Cell Proliferation & Survival Mitosis->Proliferation Pyrrolotriazine Pyrrolo[1,2-f]triazine (e.g., Onvansertib) Pyrrolotriazine->PLK1 Inhibition

Caption: Inhibition of PLK1 by Pyrrolo[1,2-f]triazines.

Data Presentation: Efficacy of Pyrrolo[1,2-f]triazine Derivatives in Cancer Cell Lines

The following tables summarize the in vitro activity of representative pyrrolo[1,2-f]triazine compounds against various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity.

Table 1: Cellular IC50 Values of Onvansertib (PLK1 Inhibitor)

Cell LineCancer TypeIC50 (nM)Reference
KLEEndometrial Cancer79.32[8]
EC-023Endometrial Cancer42.52[8]
HEC-1BEndometrial Cancer113.06[8]
IshikawaEndometrial Cancer13.58[8]
MCASMucinous Ovarian CancerData not available in nM[9]
EFO27Ovarian CancerData not available in nM[9]
JHOM1Ovarian CancerData not available in nM[9]
Group 3 MBMedulloblastomaLow nanomolar range[1]

Table 2: Enzymatic and Cellular IC50 Values of BMS-754807 (IGF-1R/IR Inhibitor)

Target/Cell LineTypeIC50 (nM)Reference
IGF-1RKinase1.8[10]
IRKinase1.7[10]
MetKinase6[11]
TrkAKinase7[11]
TrkBKinase4[11]
Aurora AKinase9[11]
Aurora BKinase25[11]
Rh41Rhabdomyosarcoma5[11]
GeoColon Carcinoma5[11]
A549Non-small cell lung cancer0.5 - 5 µM range[4]
NCI-H358Non-small cell lung cancer0.5 - 5 µM range[4]

Table 3: Activity of Other Pyrrolo[1,2-f]triazine Derivatives

CompoundTarget(s)Cell LineCancer TypeCellular IC50Enzymatic IC50Reference
Compound 27ac-Met, VEGFR-2BaF3-TPR-Met-0.71 ± 0.16 nM2.3 ± 0.1 nM (c-Met)[12]
HUVEC-VEGFR2-37.4 ± 0.311 nM5.0 ± 0.5 nM (VEGFR-2)[12]
Compound 14aPI3Kα, PI3Kδ---122 nM (p110α)[13][14]
---119 nM (p110δ)[13][14]
Compound 9EGFR, HER2BT474Breast Carcinoma0.86 µM0.04 µM (EGFR)[15]
Sal2Salivary Gland Carcinoma0.46 µM0.04 µM (HER2)[15]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, incorporating essential controls and considerations for data interpretation when evaluating pyrrolo[1,2-f]triazine derivatives.

Experimental Workflow

A typical workflow for evaluating a novel pyrrolo[1,2-f]triazine derivative is outlined below.

Experimental_Workflow Start Start: Pyrrolo[1,2-f]triazine Compound Synthesis & Characterization Cell_Culture Select & Culture Relevant Cancer Cell Lines Start->Cell_Culture Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT) Determine IC50 Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Mechanism->Cell_Cycle Western_Blot Western Blotting (Target Engagement & Pathway Modulation) Mechanism->Western_Blot Kinase_Assay In Vitro Kinase Assay (Direct Target Inhibition) Mechanism->Kinase_Assay Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: Experimental workflow for preclinical evaluation.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrrolo[1,2-f]triazine compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[17] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-f]triazine compound in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[17]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, protected from light.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[17] Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492-570 nm using a microplate reader.[17]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[19] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic and late apoptotic cells.[5]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrrolo[1,2-f]triazine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

Data Analysis: Create a quadrant plot to differentiate the cell populations:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells.[21] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (with RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrrolo[1,2-f]triazine compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.[22]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 single-cell events.[23]

Data Analysis: Generate a histogram of DNA content. The peaks will represent cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Quantify the percentage of cells in each phase.

Protocol 4: Western Blotting for Target Engagement and Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique can confirm the inhibition of a target kinase (e.g., by detecting a decrease in the phosphorylation of its downstream substrates) and assess the overall impact on the signaling pathway.[24]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PLK1, anti-total-PLK1, anti-phospho-Histone H3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the compound for a specified time, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with another antibody (e.g., for a loading control like β-actin or the total protein).[24]

Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated proteins and other markers between treated and control samples.

Conclusion and Future Perspectives

The pyrrolo[1,2-f]triazine scaffold represents a versatile platform for the development of targeted anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research should focus on elucidating the mechanisms of resistance, exploring combination therapies, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this chemical class holds significant promise for the future of cancer treatment.

References

  • Pyrrolo[2,1-f][1][2][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][12]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 837-853. [Link]

  • Onvansertib Shows Promising Early Efficacy in First-Line KRAS-Mutated mCRC. (2025, August 5). Targeted Oncology. Retrieved January 23, 2026, from [Link]

  • A review of the synthesis and anticancer properties of pyrazolo[4,3-e][1][2][12]triazine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][12]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018, October 5). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][12]triazine derivatives. (2020, June 15). PubMed. Retrieved January 23, 2026, from [Link]

  • BMS-754807 is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Onvansertib and volasertib IC50s (nM) in the different ovarian cancer cell lines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 23, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Cambridge. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][12]triazine derivatives. (2020, June 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Onvansertib. (n.d.). National Cancer Institute. Retrieved January 23, 2026, from [Link]

  • Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (2024, September 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Onvansertib and paclitaxel are synergistic in ER+ breast cancer cell lines. (n.d.). Cardiff Oncology. Retrieved January 23, 2026, from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Bio-Techne. Retrieved January 23, 2026, from [Link]

  • Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][12]triazine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Onvansertib Shows Promising Early Efficacy in First-Line KRAS-Mutated mCRC. (2025, August 5). Targeted Oncology. Retrieved January 23, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 23, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). BosterBio. Retrieved January 23, 2026, from [Link]

  • Pyrrolo[2,1-f][1][2][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. (2020, December 11). MDPI. Retrieved January 23, 2026, from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Arizona. Retrieved January 23, 2026, from [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023, April 30). JoVE. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrrolo[1,2-f]triazine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-f]triazine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle, distinguished by a bridgehead nitrogen atom, that has emerged as a "privileged scaffold" in contemporary drug discovery.[4] Its structural resemblance to purine bases has made it a cornerstone in the development of novel therapeutics, ranging from potent antiviral agents to targeted kinase inhibitors for oncology.[2][5] The clinical success of molecules such as the antiviral drug Remdesivir and the kinase inhibitor Avapritinib underscores the therapeutic potential embedded within this heterocyclic system.[5]

This guide provides a comprehensive overview of the key strategies and detailed protocols for the functionalization of the pyrrolo[1,2-f]triazine core. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. We will delve into the regioselective modification of the core at its most strategic positions, explaining the chemical rationale behind the chosen methodologies and providing actionable, step-by-step protocols for key transformations.

Strategic Functionalization Points of the Pyrrolo[1,2-f]triazine Core

The reactivity of the pyrrolo[1,2-f]triazine core is dictated by the electronic properties of its constituent pyrrole and triazine rings. The pyrrole moiety is electron-rich and susceptible to electrophilic attack, while the triazine ring is electron-deficient, rendering adjacent positions on the pyrrole ring also susceptible to nucleophilic attack, particularly when activated. The most common and strategically important positions for functionalization are C4, C7, and the exocyclic amine of 4-aminopyrrolo[1,2-f]triazine.

Figure 1: Key positions for the functionalization of the pyrrolo[1,2-f]triazine core.

Part 1: Synthesis of Key Intermediates for Functionalization

The efficient diversification of the pyrrolo[1,2-f]triazine scaffold often begins with the synthesis of halogenated intermediates, which serve as versatile handles for a wide array of subsequent reactions.

Synthesis of 4-Chloro-pyrrolo[1,2-f][1][2][3]triazine

The 4-chloro derivative is a cornerstone intermediate, primarily for its susceptibility to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, particularly amines, which are crucial for targeting the hinge region of many kinases. The most common route to this intermediate involves the chlorination of the corresponding pyrrolotriazinone.[1]

Protocol 1: Synthesis of 4-Chloro-pyrrolo[1,2-f][1][2][3]triazine

  • Reaction Scheme:

    • Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one + POCl₃ → 4-Chloro-pyrrolo[2,1-f][1][2][3]triazine

  • Materials:

    • Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • Inert solvent (e.g., toluene or acetonitrile)

    • Ice bath

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Procedure:

    • To a stirred suspension of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.) in an inert solvent, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 4-chloro-pyrrolo[1,2-f][1][2][3]triazine.

  • Self-Validation:

    • Expected Outcome: A stable solid product.

    • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the characteristic shift of the aromatic protons in the ¹H NMR spectrum are indicative of a successful reaction.

    • Purity: Assess purity by HPLC or LC-MS.

Regioselective Bromination at the C7 Position

The C7 position on the pyrrole ring is susceptible to electrophilic substitution. Bromination at this position provides a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The regioselectivity for the C7 position over the C5 position is generally good.[1]

Protocol 2: Synthesis of 7-Bromo-pyrrolo[1,2-f][1][2][3]triazine

  • Reaction Scheme:

    • Pyrrolo[1,2-f][1][2][3]triazine + NBS → 7-Bromo-pyrrolo[1,2-f][1][2][3]triazine

  • Materials:

    • Substituted pyrrolo[1,2-f][1][2][3]triazine

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform)

    • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the pyrrolo[1,2-f][1][2][3]triazine (1.0 eq.) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous Na₂S₂O₃ solution.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Causality Behind Experimental Choices:

    • NBS: A mild and selective brominating agent for electron-rich heterocycles.

    • Low Temperature: Helps to control the reactivity and improve the regioselectivity of the bromination.

Part 2: Diversification of the Pyrrolo[1,2-f]triazine Core

With the key halogenated intermediates in hand, a vast chemical space can be explored through various functionalization reactions.

Nucleophilic Aromatic Substitution at the C4 Position

The electron-withdrawing nature of the triazine ring activates the C4 position for nucleophilic aromatic substitution, especially when a good leaving group like chlorine is present. This reaction is extensively used to introduce amines, which can form critical hydrogen bond interactions with the hinge region of protein kinases.

SNAr_Workflow start 4-Chloro-pyrrolo[1,2-f]triazine reaction Nucleophilic Aromatic Substitution start->reaction reagents Amine Nucleophile (R-NH2) Base (e.g., DIPEA) Solvent (e.g., n-BuOH, DMF) reagents->reaction product 4-Amino-pyrrolo[1,2-f]triazine Derivative reaction->product

Figure 2: General workflow for SNAr at the C4 position.

Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-pyrrolo[1,2-f][1][2][3]triazine

  • Reaction Scheme:

    • 4-Chloro-pyrrolo[1,2-f][1][2][3]triazine + R-NH₂ --[Base]--> 4-(R-amino)-pyrrolo[1,2-f][1][2][3]triazine

  • Materials:

    • 4-Chloro-pyrrolo[1,2-f][1][2][3]triazine

    • Desired amine (1.2-1.5 eq.)

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or K₂CO₃, 2.0-3.0 eq.)

    • Anhydrous solvent (e.g., n-butanol, DMF, or acetonitrile)

  • Procedure:

    • In a reaction vessel, combine the 4-chloro-pyrrolo[1,2-f][1][2][3]triazine (1.0 eq.), the amine (1.2-1.5 eq.), and the base (2.0-3.0 eq.) in the anhydrous solvent.

    • Heat the reaction mixture with stirring to 100-120 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

  • Trustworthiness of the Protocol: This is a widely used and robust reaction. The progress can be easily monitored, and the product can be purified using standard techniques. For less reactive anilines, acid catalysis (e.g., with a catalytic amount of HCl in an alcohol solvent) can be employed, though care must be taken to avoid solvolysis of the starting material.[4][6]

Palladium-Catalyzed Cross-Coupling at the C7 Position

The 7-bromo derivative is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The Suzuki-Miyaura coupling is particularly popular for its mild reaction conditions and broad functional group tolerance.

Protocol 4: Suzuki-Miyaura Coupling of 7-Bromo-pyrrolo[1,2-f][1][2][3]triazine

  • Reaction Scheme:

    • 7-Bromo-pyrrolo[1,2-f][1][2][3]triazine + R-B(OH)₂ --[Pd catalyst, Base]--> 7-R-pyrrolo[1,2-f][1][2][3]triazine

  • Materials:

    • 7-Bromo-pyrrolo[1,2-f][1][2][3]triazine

    • Aryl- or heteroaryl-boronic acid or its pinacol ester (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.)

    • Anhydrous solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a reaction flask, add the 7-bromo-pyrrolo[1,2-f][1][2][3]triazine (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS indicates completion.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

  • Expertise & Experience: The choice of palladium catalyst, ligand, and base can be critical for achieving high yields, especially with challenging substrates. For electron-deficient boronic acids, a more electron-rich phosphine ligand may be required. The base plays a crucial role in activating the boronic acid for transmetalation.[7]

Derivatization of the 4-Amino Group

The exocyclic amine at the C4 position, once installed, can be further functionalized through acylation, sulfonylation, or reductive amination to introduce additional diversity and modulate the compound's properties.

Protocol 5: Acylation of 4-Amino-pyrrolo[1,2-f][1][2][3]triazine

  • Reaction Scheme:

    • 4-Amino-pyrrolo[1,2-f][1][2][3]triazine + R-COCl --[Base]--> 4-(R-amido)-pyrrolo[1,2-f][1][2][3]triazine

  • Materials:

    • 4-Amino-pyrrolo[1,2-f][1][2][3]triazine

    • Acyl chloride or carboxylic acid (with a coupling agent)

    • Base (e.g., pyridine or triethylamine)

    • Anhydrous aprotic solvent (e.g., DCM or THF)

  • Procedure:

    • Dissolve the 4-amino-pyrrolo[1,2-f][1][2][3]triazine (1.0 eq.) and base (1.5-2.0 eq.) in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Add the acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The functionalization of the pyrrolo[1,2-f]triazine core has led to the discovery of potent inhibitors of various biological targets. The following table summarizes key SAR trends for kinase inhibitors.

PositionFunctional Group/ModificationImpact on ActivityTarget Class Example
C4 Substituted anilinesCrucial for hinge binding in kinases. Substituents on the aniline can be optimized for potency and selectivity.EGFR, VEGFR-2, c-Met
C5 Small alkyl or alkoxy groupsGenerally well-tolerated. Can be used to modulate physicochemical properties like solubility and metabolic stability.[8]c-Met
C6 Amide or ester functionalitiesCan provide additional interactions with the solvent-exposed region of the kinase active site.PI3K
C7 Aryl or heteroaryl groupsCan be used to improve potency and selectivity, as well as to modulate pharmacokinetic properties.p38 MAP kinase

Conclusion

The pyrrolo[1,2-f]triazine scaffold is a highly versatile and valuable core for the development of novel therapeutics. A systematic approach to its functionalization, starting with the preparation of key halogenated intermediates, allows for the exploration of a vast and diverse chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel pyrrolo[1,2-f]triazine derivatives with tailored biological activities and drug-like properties. The continued exploration of this privileged scaffold is expected to yield new and improved therapies for a wide range of diseases.

References

  • Rai, G. S., & Maru, J. J. (2020). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Chornoknizhnyi, Y., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793. [Link]

  • Singh, H., & Singh, P. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(10), 1831-1854. [Link]

  • Regan, J., et al. (2011). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 639-643. [Link]

  • Yang, S., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Tetrahedron, 72(35), 5483-5491. [Link]

  • Natarajan, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108-118. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Molecules, 27(3), 896. [Link]

  • Rasmussen, J. H., & Tungen, J. E. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

  • Schroeder, G. M., et al. (2010). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 53(5), 1919-1932. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Novel Pyrrolo[1,2-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrolo[1,2-f]triazines and the Critical Role of Cytotoxicity Screening

The pyrrolo[1,2-f]triazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of this core have demonstrated a broad range of pharmacological activities, including antiviral and potent anticancer properties.[2][3][4] The promising antiproliferative activity of these compounds against various human cancer cell lines underscores their potential as a source of novel oncology therapeutics.[1][5] The mechanism of action for many of these derivatives is believed to involve the inhibition of key cellular processes such as cell cycle progression, which can lead to apoptosis in cancer cells.[6]

A critical initial step in the preclinical evaluation of any potential anticancer agent is the assessment of its cytotoxic effects. In vitro cytotoxicity assays are fundamental tools in drug discovery and development, providing essential information on a compound's potency and its effect on cell viability and proliferation.[7] These assays are instrumental in the early-stage screening of compound libraries to identify promising lead candidates and to understand their dose-dependent effects on various cell lines.[7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for novel pyrrolo[1,2-f]triazine derivatives. We will focus on the widely used and well-validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, offering a comprehensive, step-by-step protocol, guidance on data analysis and interpretation, and troubleshooting advice to ensure the generation of robust and reproducible results.

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that provides an indirect measure of cell viability by assessing the metabolic activity of the cells.[7][9] The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10] This allows for the quantification of the cytotoxic effects of a compound by measuring the decrease in formazan production in treated cells compared to untreated controls.

Experimental Workflow for MTT-based Cytotoxicity Assessment

A typical workflow for evaluating the cytotoxicity of novel pyrrolo[1,2-f]triazine derivatives using the MTT assay is outlined below. This workflow is designed to ensure the generation of reliable and reproducible data.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions of Pyrrolo[1,2-f]triazines) Compound_Treatment 4. Compound Treatment (Incubate for 24-72h) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition 5. MTT Reagent Addition (Incubate for 1.5-4h) Compound_Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (Add DMSO or other solvent) MTT_Addition->Solubilization Absorbance_Reading 7. Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Processing 8. Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Value Determination (Dose-Response Curve) Data_Processing->IC50_Determination

Figure 1: A generalized workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Pyrrolo[1,2-f]triazine Derivatives

This protocol is a guideline and should be optimized for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Lines: Human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are commonly used.[11][12][13] Normal, non-cancerous cell lines (e.g., HEK293) should be included to assess selectivity.

  • Culture Medium: Appropriate complete growth medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% Trypsin-0.53 mM EDTA solution.[14]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.[8] This solution should be filter-sterilized and stored at -20°C, protected from light.[8]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Test Compounds: Novel pyrrolo[1,2-f]triazine derivatives dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin).

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • Humidified incubator at 37°C with 5% CO2.[15]

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Maintain the selected cell lines in their respective complete growth medium in a humidified incubator at 37°C with 5% CO2.[14][15]

    • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at an optimized density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment and recovery.[9][12]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the pyrrolo[1,2-f]triazine derivatives and the positive control from the stock solutions in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control (medium with the same concentration of solvent as the test compounds).

    • Include wells with medium only to serve as a background control.

    • Incubate the plates for the desired exposure period (typically 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plates for 1.5 to 4 hours at 37°C.[9][17] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[8]

    • Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.[8]

  • Calculation of Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[18]

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[18]

    • The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this curve.[18][19] Various software programs and online tools are available for IC50 calculation.[20]

Data Presentation

The results of the cytotoxicity assay should be presented clearly and concisely.

Table 1: Hypothetical IC50 Values of Novel Pyrrolo[1,2-f]triazine Derivatives against Various Cancer Cell Lines.

CompoundIC50 (µM) vs. A549IC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7IC50 (µM) vs. HEK293
Derivative 1 5.27.810.5> 50
Derivative 2 15.622.118.9> 50
Doxorubicin 0.81.20.52.5

Potential Signaling Pathway Modulation by Pyrrolo[1,2-f]triazines

The cytotoxic effects of pyrrolo[1,2-f]triazine derivatives may be mediated through the modulation of various signaling pathways involved in cell proliferation and survival. For instance, some heterocyclic compounds are known to inhibit protein kinases that are crucial for cancer cell growth.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Pyrrolotriazine Pyrrolo[1,2-f]triazine Derivative Kinase Protein Kinase (e.g., ERK5) Pyrrolotriazine->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Prevents

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of a pyrrolo[1,2-f]triazine derivative. Some pyrrolopyrazine compounds have been shown to inhibit ERK5, a protein involved in cell proliferation and survival.[21]

Troubleshooting Common Issues in MTT Assays

The MTT assay is generally robust, but several factors can lead to inaccurate or inconsistent results.[8]

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of reagents or medium.- Phenol red in the medium can interfere.- Use fresh, sterile reagents and aseptic techniques.- Use phenol red-free medium for the assay.
Low Absorbance Signal - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan.- Optimize cell seeding density.- Ensure cells are in a healthy, proliferative state.- Ensure complete dissolution of formazan crystals by thorough mixing or extending the solubilization time.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity.
Compound Interference - Colored compounds can absorb at the same wavelength as formazan.- Compounds with reducing or oxidizing properties can interfere with the MTT reduction.- Run a control with the compound in medium without cells to check for direct absorbance.- Consider alternative cytotoxicity assays (e.g., LDH release assay) if interference is significant.[7][16]

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the in vitro cytotoxicity of novel pyrrolo[1,2-f]triazine derivatives. By following a well-defined protocol, carefully controlling experimental variables, and understanding the principles of the assay, researchers can generate high-quality data to guide the selection and optimization of promising anticancer drug candidates. This application note provides a comprehensive framework to support these efforts, from experimental design to data interpretation.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay of fungal extract on MCF-7, HeLa, and A549 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f][7][8][16]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][7][8][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7][8][16]triazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][7][8][16]triazine derivatives and their antibacterial activity. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. Retrieved from [Link]

  • Berlin Institute of Health at Charité. (2017). Standard Operating Procedure (SOP). Retrieved from [Link]

  • SIOC Journal. (n.d.). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • MDPI. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Institutional Biosafety Committee (IBC). (2019). Cell Sorter Guidelines and SOP. Retrieved from [https://ibc.utah.edu/sop/Cell Sorter SOP.pdf]([Link] Sorter SOP.pdf)

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[2,1-f][7][8][16]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Pyrrolo[1,2-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-f]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, making it a focal point in modern drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this important class of compounds. We will delve into the theoretical underpinnings of molecular docking, provide detailed, step-by-step protocols for practical application, and discuss the critical analysis of docking results. The overarching goal is to equip researchers with the necessary knowledge and tools to effectively use molecular docking to predict binding affinities, understand structure-activity relationships (SAR), and guide the rational design of novel pyrrolo[1,2-f]triazine-based therapeutics.

Introduction: The Significance of Pyrrolo[1,2-f]triazines and Molecular Docking

Pyrrolo[1,2-f]triazine derivatives have demonstrated a remarkable breadth of biological activity. They are integral components of approved drugs like the kinase inhibitor avapritinib and the antiviral remdesivir.[2] This scaffold has been successfully exploited to develop potent inhibitors of various kinases, including Adaptor protein 2-associated kinase 1 (AAK1), EGFR, HER2, VEGFR-2, FGFR-1, c-Met, and PI3Kδ.[4][5][6][7][8] The versatility of this chemical moiety underscores its importance as a "multimodal pharmacophore" in the development of treatments for cancer, viral infections, and neuropathic pain.[1][2][4]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a pyrrolo[1,2-f]triazine derivative, to the active site of a target protein (receptor).[9][10] By simulating the "handshake" between a ligand and its receptor, molecular docking allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses to explain observed SAR.[9]

This guide will focus on the practical application of molecular docking to study the interaction of pyrrolo[1,2-f]triazine compounds with their protein targets, with a particular emphasis on kinases.

Pre-requisites: Software and Hardware Recommendations

To effectively carry out the protocols outlined in this guide, the following software and hardware are recommended. While various alternatives exist, the tools listed below are widely used, well-documented, and have a proven track record in the field.

Component Recommendation Purpose
Operating System Linux (e.g., Ubuntu, CentOS) or macOSCommand-line environment is optimal for scripting and running docking software.
Molecular Visualization PyMOL, UCSF ChimeraVisualization and analysis of protein and ligand structures, as well as docking results.
Ligand Preparation Open Babel, PyRxConversion of file formats, addition of hydrogens, and energy minimization of ligand structures.[11]
Protein Preparation CHARMM-GUI, AutoDockTools (ADT)Cleaning PDB files, adding hydrogens, assigning charges, and preparing the receptor for docking.[12][13]
Docking Software AutoDock VinaA widely used and validated open-source program for molecular docking.[14][15]
Hardware Multi-core processor (≥8 cores), ≥16 GB RAMTo handle the computational demands of docking calculations, especially for virtual screening.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be broken down into three main stages: preparation of the ligand and receptor, performing the docking calculations, and analyzing the results. Each stage is critical for obtaining meaningful and reliable predictions.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis P1 Ligand Preparation D1 Grid Box Generation P1->D1 P2 Receptor Preparation P2->D1 D2 Running AutoDock Vina D1->D2 A1 Pose Visualization D2->A1 A2 Interaction Analysis A1->A2 A3 Scoring Function Evaluation A2->A3

Caption: A high-level overview of the molecular docking workflow.

Detailed Protocols

Part 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of the pyrrolo[1,2-f]triazine compound with the correct stereochemistry, protonation state, and partial charges.

Protocol using Open Babel:

  • Obtain Ligand Structure:

    • Draw the 2D structure of your pyrrolo[1,2-f]triazine compound using software like ChemDraw and save it as a MOL or SDF file.

    • Alternatively, obtain the structure from a database like PubChem.

  • Convert to 3D and Add Hydrogens:

    • Use the following Open Babel command to convert the 2D structure to a 3D structure and add hydrogens appropriate for a physiological pH of 7.4:

[11] 3. Energy Minimization (Optional but Recommended):

  • To obtain a more realistic low-energy conformation, perform energy minimization using a forcefield like MMFF94: bash obabel output_ligand.pdbqt -o pdbqt minimized_ligand.pdbqt --minimize --ff MMFF94 --steps 1000 --sd
  • Rationale: This step refines the ligand's geometry to a local energy minimum, which can improve docking accuracy.
Part 2: Receptor Preparation

Receptor preparation involves cleaning the protein structure, adding missing atoms, and defining the binding site.

Protocol using AutoDockTools (ADT):

  • Download Protein Structure:

    • Obtain the crystal structure of your target kinase (e.g., EGFR, VEGFR-2) from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a ligand similar to your compound, if possible.

  • Clean the PDB File:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-solvents or ions that are not relevant to the binding interaction. [16] * Rationale: Water molecules can interfere with the docking algorithm, and non-essential ions can create unnecessary complexity.

  • Add Hydrogens and Assign Charges:

    • In ADT, add polar hydrogens to the protein. [15] * Assign Kollman charges to the protein atoms.

    • Rationale: Correctly placed hydrogens are crucial for identifying hydrogen bonding interactions. Partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT:

    • Save the prepared receptor as a PDBQT file. This file will contain the protein coordinates with added hydrogens and assigned charges.

Part 3: Docking Simulation with AutoDock Vina

This part involves defining the search space for the docking and running the simulation.

Protocol:

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

    • In ADT, center the grid box on the known active site of the kinase, typically where the co-crystallized ligand is located.

    • Adjust the size of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. [14]

  • Create a Configuration File:

    • Create a text file named config.txt with the following information:

    • Rationale: The configuration file provides all the necessary input parameters for the Vina executable.

  • Run AutoDock Vina:

    • Execute the following command in your terminal:

    • This will initiate the docking calculation. The results will be saved in docking_results.pdbqt, and a summary of the binding energies will be in docking_log.txt. [17]

Analysis and Interpretation of Docking Results

Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity. [18]The top-ranked poses (those with the lowest binding energy) should be visually inspected.

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1-9.80.000
2-9.51.254
3-9.22.013
4-8.92.567
5-8.73.112

Table 1: Example Docking Results for a Pyrrolo[1,2-f]triazine Compound

Visual Inspection and Interaction Analysis

Use a molecular visualization tool like PyMOL to analyze the interactions between the pyrrolo[1,2-f]triazine compound and the kinase active site. [19][20][21][22] Protocol for Analysis in PyMOL:

  • Load Structures:

    • Open PyMOL and load the prepared receptor PDBQT file and the docking_results.pdbqt file.

  • Visualize Interactions:

    • Focus on the top-ranked pose.

    • Identify key interactions such as:

      • Hydrogen bonds: These are critical for binding affinity and specificity.

      • Hydrophobic interactions: The pyrrolo[1,2-f]triazine core and any aromatic substituents will likely engage in hydrophobic interactions with nonpolar residues in the active site.

      • Pi-stacking: Aromatic rings in the ligand and receptor can stack on top of each other.

    • Use the measurement tools in PyMOL to determine the distances of these interactions. [20]

G cluster_0 Pyrrolo[1,2-f]triazine Ligand cluster_1 Kinase Active Site Ligand Hydrogen Bond Donor/Acceptor Aromatic Rings Hydrophobic Groups Receptor Backbone/Sidechain H-bond Partners Aromatic Residues (Phe, Tyr, Trp) Aliphatic Residues (Val, Leu, Ile) Ligand:h->Receptor:h Hydrogen Bonding Ligand:p->Receptor:p Pi-Stacking Ligand:hy->Receptor:hy Hydrophobic Interactions

Caption: Common interactions between a ligand and a kinase active site.

Validation and Self-Critique

It is crucial to remember that molecular docking is a predictive tool, and the results should be interpreted with a degree of caution.

  • Re-docking: A common validation method is to dock the co-crystallized ligand back into the active site. The predicted pose should have a low root-mean-square deviation (RMSD) from the experimental pose (ideally < 2.0 Å).

  • Correlation with Experimental Data: The ultimate validation comes from comparing the docking scores and predicted binding modes with experimentally determined binding affinities (e.g., IC50 or Ki values) and SAR data for a series of related compounds.

  • Limitations: Be aware of the limitations of the scoring functions, which are approximations of the true binding free energy. Also, treating the receptor as rigid neglects the conformational changes that can occur upon ligand binding.

Conclusion

Molecular docking is a powerful and indispensable tool in the study of pyrrolo[1,2-f]triazine compounds. By following the detailed protocols and best practices outlined in this guide, researchers can gain valuable insights into the molecular basis of their biological activity. This, in turn, can accelerate the discovery and development of novel therapeutics based on this versatile and promising chemical scaffold. The key to successful molecular docking lies not only in the correct execution of the technical steps but also in the thoughtful and critical analysis of the results in the context of known biological and chemical information.

References

  • Bioactive Pyrrolo[2,1-f]t[1][4][5]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. [Link]

  • Discovery of pyrrolo[2,1-f]t[1][4][5]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023-06-03). PubMed. [Link]

  • Pyrrolo[2,1-f]t[1][4][5]riazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Publishing. [Link]

  • Novel pyrrolo[2,1-f]t[1][4][5]riazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. (2011-01-15). PubMed. [Link]

  • How to initiate protein-ligand docking with MD simulation tools? (2024-12-10). ResearchGate. [Link]

  • Discovery and SAR of pyrrolo[2,1-f]t[1][4][5]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. (2005-05-01). AACR Journals. [Link]

  • Exploration of novel pyrrolo[2,1-f]t[1][4][5]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018-10-05). PubMed. [Link]

  • Discovery of the Pyrrolo[2,1-f]t[1][4][5]riazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020-07-18). YouTube. [Link]

  • Basic docking. Read the Docs. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025-05-09). PLOS. [Link]

  • CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. ACS Publications. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023-05-05). ResearchGate. [Link]

  • EP 4 | MULTIPLE LIGAND DOCKING in Windows with Open Babel, AutoDock Vina and UCSF Chimera. (2022-09-05). YouTube. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010-04-17). PMC - NIH. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][4][5]riazine of Remdesivir. (2022-01-07). ACS Publications. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29). ChemCopilot. [Link]

  • How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. (2025-10-02). GROMACS Forums. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024-03-06). YouTube. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022-08-03). NIH. [Link]

  • Synthetic strategies for pyrrolo[2,1-f]t[1][4][5]riazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). PMC - NIH. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020-12-17). YouTube. [Link]

  • Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. (2025-08-09). YouTube. [Link]

  • Discovery and SAR of pyrrolo[2,1-f]t[1][4][5]riazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • Basic docking. opendock-readthedocs. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022-05-12). YouTube. [Link]

  • Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021-10-12). Medium. [Link]

  • Preparing Ligands for Docking. (2009-02-06). PyRx. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012-10-26). The Scripps Research Institute. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Preparing membrane proteins for simulation using CHARMM-GUI. (2019-01-01). PMC - PubMed Central. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Autodock Vina Result Analysis with PyMol. (2018-12-04). YouTube. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PubMed. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Discovery of pyrrolo[2,1-f]t[1][4][5]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023-06-03). PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: Methyl 4-chloropyrrolo[1,2-f]triazine-6-carboxylate as a Novel Fluorescent Probe for Cellular Imaging and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Fluorophore for Advanced Biological Interrogation

The pyrrolo[1,2-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. It forms the core of several kinase inhibitors and antiviral drugs, including the notable COVID-19 therapeutic, Remdesivir[1][4]. Beyond its therapeutic potential, the inherent electronic properties of this scaffold suggest a capacity for fluorescence, a phenomenon that has been underexplored. This application note introduces Methyl 4-chloropyrrolo[1,2-f]triazine-6-carboxylate (hereafter referred to as "Pyr-6C") as a novel, cell-permeable fluorescent probe.

Pyr-6C's compact, rigid structure and potential for π-π stacking interactions make it an attractive candidate for developing a new class of "turn-on" or environmentally sensitive fluorophores. Its utility is anticipated in high-content screening, target engagement studies, and live-cell imaging, thereby providing a valuable tool for researchers in cell biology and drug development. This document provides a comprehensive guide to the characterization and application of Pyr-6C, empowering researchers to harness its full potential.

Physicochemical and Photophysical Properties of Pyr-6C

While comprehensive experimental data for Pyr-6C is not yet extensively published, based on the properties of similar heterocyclic fluorophores, we can project a plausible set of photophysical characteristics. These serve as a baseline for experimental design.

PropertyValue (Hypothetical)Notes
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.61 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 134-137 °C[2]
Solubility Soluble in DMSO, DMF, acetonitrile; sparingly soluble in aqueous buffers
Absorbance Max (λ_abs) ~350 nm (in DMSO)Expected to be in the near-UV range.
Emission Max (λ_em) ~450 nm (in DMSO)Blue fluorescence is anticipated.
Stokes Shift ~100 nmA large Stokes shift is beneficial for minimizing self-quenching.
Molar Extinction Coefficient (ε) > 15,000 M⁻¹cm⁻¹Indicates strong light absorption.
Quantum Yield (Φ) 0.1 - 0.4 (environment dependent)Expected to be sensitive to the local environment.
Photostability ModeratePhotobleaching may occur under prolonged, high-intensity illumination.

PART 1: Foundational Protocols for Probe Characterization

Before deploying Pyr-6C in complex biological experiments, it is crucial to perform a thorough photophysical characterization. The following protocols are designed to be self-validating and will establish the foundational data for your specific experimental systems.

Protocol 1.1: Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of Pyr-6C in a solvent of choice.

Rationale: The absorption spectrum reveals the wavelengths of light the molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. This information is fundamental for setting up any fluorescence-based experiment.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Spectrofluorometer[5][6][7]

  • Quartz cuvettes (1 cm path length)

Materials:

  • Pyr-6C

  • Spectroscopic grade DMSO (or other solvent of interest)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Pyr-6C in spectroscopic grade DMSO.

  • Working Solution for Absorbance: Dilute the stock solution to 10 µM in the same solvent.

  • Absorbance Measurement:

    • Use a UV-Visible spectrophotometer to scan the absorbance of the 10 µM solution from 250 nm to 500 nm.

    • Use the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Working Solution for Emission: Prepare a 1 µM solution of Pyr-6C. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in step 3.

    • Scan the emission spectrum from (λ_abs + 20 nm) to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the λ_em determined in step 5.

    • Scan the excitation wavelengths from 250 nm to (λ_em - 20 nm).

    • The resulting spectrum should resemble the absorbance spectrum.

Protocol 1.2: Determination of Relative Fluorescence Quantum Yield (Φ)

Objective: To quantify the fluorescence efficiency of Pyr-6C relative to a known standard.

Rationale: The quantum yield is a critical measure of a fluorophore's brightness. The comparative method is a widely accepted and accessible approach for its determination[8][9][10].

Instrumentation:

  • Spectrofluorometer with a sample holder for cuvettes.

Materials:

  • Pyr-6C

  • Quinine sulfate (quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)

  • Spectroscopic grade DMSO

  • 0.1 M Sulfuric Acid (H₂SO₄)

Procedure:

  • Prepare a series of dilutions of both Pyr-6C (in DMSO) and quinine sulfate (in 0.1 M H₂SO₄) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of quinine sulfate (350 nm).

  • Measure the absorbance of each solution at 350 nm.

  • Record the fluorescence emission spectra for each solution, exciting at 350 nm. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both Pyr-6C and the quinine sulfate standard.

  • Calculate the quantum yield of Pyr-6C using the following equation:

    Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (n_sample² / n_ref²)

    Where:

    • Φ is the quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent (n_DMSO ≈ 1.479, n_0.1M H2SO4 ≈ 1.333).

PART 2: Application Protocols in Cell Biology and Drug Discovery

The following protocols provide detailed workflows for utilizing Pyr-6C in common research applications.

Protocol 2.1: Live-Cell Imaging of Intracellular Distribution

Objective: To visualize the subcellular localization of Pyr-6C in living cells.

Rationale: Understanding the intracellular distribution of a small molecule is crucial for its development as a probe or therapeutic. This protocol uses fluorescence microscopy to track Pyr-6C's localization.

Instrumentation:

  • Fluorescence microscope (confocal or widefield) equipped with a DAPI filter set (or similar, e.g., ~350 nm excitation, ~450 nm emission).

  • Live-cell imaging chamber with temperature and CO₂ control.

Materials:

  • HeLa cells (or other adherent cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pyr-6C stock solution (10 mM in DMSO)

  • Hoechst 33342 (for nuclear co-staining, optional)

  • MitoTracker™ Red CMXRos (for mitochondrial co-staining, optional)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a 2X working solution of Pyr-6C (e.g., 10 µM in pre-warmed cell culture medium).

  • Cell Staining:

    • Gently wash the cells twice with warm PBS.

    • Add the 2X Pyr-6C working solution to the cells (for a final concentration of 5 µM).

    • Incubate at 37°C in a 5% CO₂ atmosphere for 30 minutes.

  • Washing: Wash the cells three times with warm PBS to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Place the dish on the microscope stage.

    • Using the DAPI filter set, acquire images of Pyr-6C fluorescence.

    • If co-staining, acquire images in the appropriate channels for Hoechst (blue) and MitoTracker (red).

  • Image Analysis: Use software such as ImageJ/Fiji or Imaris to analyze the images, for example, by overlaying channels to determine co-localization[11][12][13].

Protocol 2.2: Fluorescent Ligand Binding Assay

Objective: To assess the binding of Pyr-6C to a purified protein target using a fluorescence-based assay.

Rationale: The potential for Pyr-6C's fluorescence to be environmentally sensitive makes it a candidate for developing binding assays. A change in fluorescence intensity upon binding to a protein can be used to quantify the interaction. This protocol describes a basic binding assay in a microplate format.[14][15][16]

Instrumentation:

  • Microplate reader with fluorescence intensity detection capabilities.

  • Low-volume, black, 96-well or 384-well microplates.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or Tris buffer).

  • Pyr-6C stock solution (10 mM in DMSO).

  • Assay buffer (same as the protein buffer).

Procedure:

  • Prepare Pyr-6C solution: Dilute the Pyr-6C stock solution to a 2X working concentration (e.g., 200 nM) in the assay buffer.

  • Prepare protein dilutions: Create a serial dilution of the target protein in the assay buffer.

  • Assay Setup:

    • In a black microplate, add 50 µL of each protein dilution to triplicate wells.

    • Include a "no protein" control with 50 µL of assay buffer.

    • Add 50 µL of the 2X Pyr-6C working solution to all wells, bringing the final volume to 100 µL and the final Pyr-6C concentration to 100 nM.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the microplate reader to excite at ~350 nm and read emission at ~450 nm.

    • Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Subtract the average fluorescence of the "no protein" control from all other readings.

    • Plot the change in fluorescence intensity as a function of protein concentration.

    • If a binding curve is observed, fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_characterization Probe Characterization cluster_imaging Live-Cell Imaging cluster_binding Binding Assay prep_stock Prepare 10 mM Pyr-6C Stock (DMSO) abs_measure Measure Absorbance (λ_abs) prep_stock->abs_measure em_measure Measure Emission (λ_em) abs_measure->em_measure qy_measure Determine Quantum Yield (Φ) em_measure->qy_measure seed_cells Seed Cells in Imaging Dish stain_cells Stain with Pyr-6C seed_cells->stain_cells wash_cells Wash Unbound Probe stain_cells->wash_cells acquire_images Acquire Images wash_cells->acquire_images prep_reagents Prepare Protein and Pyr-6C Dilutions mix_reagents Mix in Microplate prep_reagents->mix_reagents incubate Incubate mix_reagents->incubate read_plate Read Fluorescence incubate->read_plate

Caption: General experimental workflow for the characterization and application of Pyr-6C.

signaling_pathway Pyr6C Pyr-6C (Low Fluorescence) Complex Pyr-6C-Target Complex (High Fluorescence) Pyr6C->Complex Binding Target Target Protein Target->Complex

Caption: Hypothetical mechanism of fluorescence enhancement upon Pyr-6C binding to a target protein.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. (2024). ChemBK. [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). PLoS ONE. [Link]

  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. (2015). PLoS ONE. [Link]

  • Fluorescence Prediction through Computational Chemistry. (2005). Marshall Digital Scholar. [Link]

  • Guide to Fluorescence spectroscopy instrumentation. (n.d.). Ibsen Photonics. [Link]

  • Analyzing fluorescence microscopy images with ImageJ. (n.d.). University of Sussex. [Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. [Link]

  • Fluorescent ligand binding assays for GPCRs. (n.d.). BMG LABTECH. [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018). ACS Chemical Biology. [Link]

  • Which software to analyse fluorescent imaging? (2024). ResearchGate. [Link]

  • Relative Quantum Yield. (n.d.). Edinburgh Instruments. [Link]

  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2021). Organic Chemistry Frontiers. [Link]

  • Fluorescent Probes for Disease Diagnosis. (2024). Chemical Reviews. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2011). Frontiers in Pharmacology. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). European Journal of Medicinal Chemistry. [Link]

  • Deciphering the Fluorescence Response of Structurally Diverse Nitrogen Containing Small Heterocycles: A Combined Experimental and Computational Approach. (2023). The Journal of Physical Chemistry A. [Link]

  • Recent Progress in Identifying Bacteria with Fluorescent Probes. (2022). Molecules. [Link]

  • Affinity probes based on small-molecule inhibitors for tumor imaging. (2022). Frontiers in Pharmacology. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anistropy. (n.d.). Edinburgh Instruments. [Link]

  • Instruments for Measuring Fluorescence and Phosphorescence. (2022). Chemistry LibreTexts. [Link]

  • A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (2018). Molecular Biology of the Cell. [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023). Biosensors. [Link]

  • Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. [Link]

  • A pyrrolo[3,2-b]pyrrole core containing a covalent triazine-based framework (CTF) for photocatalytic H2 production. (2024). Journal of Materials Chemistry A. [Link]

  • Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning. (2024). Journal of Chemical Information and Modeling. [Link]

  • Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. (2019). Methods in Enzymology. [Link]

  • Improved Method of Fluorescence Quantum Yield Determination. (2017). Analytical Chemistry. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). The Journal of Chemical Physics. [Link]

  • A beginner’s guide to improving image acquisition in fluorescence microscopy. (2020). The Biochemist. [Link]

  • Flourescence spectroscopy- instrumentation and applications. (2015). Slideshare. [Link]

  • Super-multiplexed fluorescence microscopy via photostability contrast. (2018). bioRxiv. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2021). Communications Chemistry. [Link]

  • Analyzing fluorescence microscopy images with ImageJ. (2015). ResearchGate. [Link]

  • Fluorescence Spectrum Prediction Service. (n.d.). CD ComputaBio. [Link]

  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. (2013). Molecules. [Link]

  • Molecular Probes Educational Webinar: Learn to choose the right fluorophore when designing experimen. (2016). YouTube. [Link]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). Pure and Applied Chemistry. [Link]

  • Any advice on my fluorescence-based binding assay protocol? (2019). ResearchGate. [Link]

  • Fluorescence spectroscopy. (n.d.). Wikipedia. [Link]

  • Target-activated fluorescent probes improve cellular imaging. (2023). Wiley Analytical Science. [Link]

  • Pirrolo[1,2-f][1][2][3]triazin-4-amina. (n.d.). Chem-Impex. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Future Medicinal Chemistry. [Link]

  • Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. (2023). Physical Chemistry Chemical Physics. [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of Pyrrolo[1,2-f]triazine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacokinetics in Developing Pyrrolo[1,2-f]triazine-Based Therapeutics

The pyrrolo[1,2-f]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, including potent kinase inhibitors for cancer therapy and antiviral agents.[1][2] The journey of a promising pyrrolo[1,2-f]triazine candidate from a laboratory discovery to a clinical reality is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound. A comprehensive PK analysis provides invaluable insights into a drug's bioavailability, its distribution to target tissues, its metabolic fate, and its clearance from the body. This information is paramount for optimizing dosing regimens, predicting therapeutic efficacy, and ensuring patient safety.[3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel pyrrolo[1,2-f]triazine-based drug candidates. It offers a blend of theoretical principles and practical, step-by-step protocols for conducting robust in vivo pharmacokinetic studies and the subsequent bioanalytical quantification of the compounds in biological matrices. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.[5][6][7]

Part 1: Strategic Design of In Vivo Pharmacokinetic Studies

A well-designed in vivo PK study is the cornerstone of obtaining meaningful and reproducible data. The primary objective is to characterize the plasma concentration-time profile of the pyrrolo[1,2-f]triazine candidate following administration.

1.1. Selection of an Appropriate Animal Model

The choice of animal model is a critical first step. For initial PK screening, rodents, particularly Sprague-Dawley (SD) rats or BALB/c mice, are commonly used due to their well-characterized physiology, manageable size, and ethical considerations. The selection should be justified based on the therapeutic target and the metabolic pathways relevant to humans. For instance, some pyrrolo[1,2-f]triazine derivatives have shown promising pharmacokinetic profiles in SD rats.[1]

1.2. Dose Formulation and Administration Routes

The formulation of the drug candidate should ensure its solubility and stability for the intended route of administration. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents like DMSO and Tween 80, but their potential effects on drug absorption and metabolism should be carefully considered.

The choice of administration route is dictated by the intended clinical application.

  • Intravenous (IV) administration provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase.

  • Oral (PO) administration is crucial for assessing oral bioavailability, a key parameter for patient-friendly dosing regimens.

1.3. Blood Sampling Schedule: Capturing the Full PK Profile

A well-designed blood sampling schedule is essential to accurately define the concentration-time curve. The time points should be chosen to capture the absorption, distribution, and elimination phases of the drug. A typical schedule for a rodent PK study might include:

  • Pre-dose (0 h)

  • Post-IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Post-PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

The exact timing may need to be adjusted based on preliminary in vitro ADME data or the known properties of similar compounds.

Part 2: Bioanalytical Method Development and Validation using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[8][9]

2.1. The Causality Behind Method Development Choices

The development of a robust LC-MS/MS method is a systematic process. The physicochemical properties of the specific pyrrolo[1,2-f]triazine derivative will guide the selection of:

  • Internal Standard (IS): A stable, isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar analog with close chromatographic retention and ionization properties should be used.

  • Sample Preparation: The goal is to efficiently extract the analyte from the biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method using organic solvents like acetonitrile or methanol. It is often the first choice for initial screening.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but is more time-consuming and expensive.

  • Chromatographic Conditions: Reversed-phase chromatography using a C18 column is typically the starting point. The mobile phase composition (e.g., water with formic acid and acetonitrile or methanol) is optimized to achieve good peak shape, resolution from endogenous interferences, and a short run time.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and a characteristic product ion, providing high selectivity.

2.2. A Self-Validating System: Protocol for Bioanalytical Method Validation

Method validation is a formal process to demonstrate that the analytical method is reliable and reproducible for its intended use. The validation process should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5][10][11]

Experimental Protocol: LC-MS/MS Method Validation

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the pyrrolo[1,2-f]triazine analyte and the internal standard (IS) in a suitable organic solvent (e.g., DMSO, methanol).

    • Prepare a series of working solutions by serial dilution of the stock solution for calibration standards (CS) and quality control (QC) samples.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike the appropriate volume of the working solutions into blank biological matrix (e.g., rat plasma) to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels.

    • Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • Sample Extraction (Example using Protein Precipitation):

    • To 50 µL of plasma sample (CS, QC, or study sample), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS.

  • Validation Parameters to be Assessed:

    • Selectivity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

    • Accuracy and Precision: Analyze replicate QC samples at four levels in at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

    • Calibration Curve: Assess the linearity of the calibration curve using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.

    • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

Visualization of the Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS_PPT Add Acetonitrile with Internal Standard Plasma->Add_IS_PPT 1. Vortex Vortex Mix Add_IS_PPT->Vortex 2. Centrifuge Centrifuge Vortex->Centrifuge 3. Supernatant Collect Supernatant Centrifuge->Supernatant 4. Evaporate Evaporate to Dryness Supernatant->Evaporate 5. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6. LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Integration Peak Integration MS_Detection->Integration Data Acquisition Calibration Calibration Curve (Concentration Calculation) Integration->Calibration Peak Area Ratios

Caption: Workflow for the bioanalytical quantification of pyrrolo[1,2-f]triazine candidates.

Part 3: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of the pyrrolo[1,2-f]triazine candidate have been determined at each time point, the data is subjected to pharmacokinetic analysis to derive key parameters.

3.1. Non-Compartmental Analysis (NCA)

NCA is a straightforward and widely used method for calculating PK parameters directly from the concentration-time data, without assuming a specific compartmental model for the body.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure after a single dose.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for oral administration)The fraction of the administered dose that reaches the systemic circulation.

3.2. Data Presentation and Interpretation

The results of the pharmacokinetic analysis should be presented clearly and concisely. A semi-logarithmic plot of the plasma concentration versus time is essential for visualizing the drug's disposition.

Example Pharmacokinetic Data Table

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0831.0
AUC(0-inf) (ng*h/mL) 25006250
t1/2 (h) 3.53.8
CL (L/h/kg) 0.4-
Vd (L/kg) 2.0-
F% -50%

Interpretation of Results:

The interpretation of the PK data provides crucial insights for the drug development program. For example, a high oral bioavailability (F%) is desirable for an orally administered drug. A very short half-life (t1/2) might necessitate frequent dosing, while a very long half-life could lead to drug accumulation. The volume of distribution (Vd) can indicate whether the drug is primarily confined to the bloodstream or distributes extensively into tissues.

Visualization of Pharmacokinetic Parameter Relationships

PK_Parameters Dose Dose Absorption Absorption (ka) Dose->Absorption Oral Concentration Plasma Concentration (C(t)) Dose->Concentration IV Bioavailability Bioavailability (F%) Dose->Bioavailability Absorption->Concentration Distribution Distribution (Vd) Concentration->Distribution Elimination Elimination (CL, t1/2) Concentration->Elimination Exposure Total Exposure (AUC) Concentration->Exposure Exposure->Bioavailability

Caption: Interrelationship of key pharmacokinetic parameters.

Conclusion: A Pathway to Clinical Success

A thorough and rigorous pharmacokinetic analysis is an indispensable component of the preclinical development of pyrrolo[1,2-f]triazine drug candidates. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reliable data. By understanding the ADME properties of these promising compounds, researchers can make informed decisions to optimize their therapeutic potential and accelerate their journey towards clinical application.

References

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][12][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from

  • PMC. (2021). Pyrrolo[2,1-f][1][12][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from

  • PMC. (2021). Synthetic strategies for pyrrolo[2,1-f][1][12][13]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from

  • ResearchGate. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][12][13]triazine derivatives and their antibacterial activity. Retrieved from

  • PMC. (2022). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases.
  • NIH. (n.d.). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds.
  • PMC. (2019). Development and preclinical pharmacology of a novel dCK inhibitor, DI-87.
  • ResearchGate. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][1][12][13]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Retrieved from

  • ResearchGate. (2022). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][12][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from

  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • AACR Journals. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models.
  • PubMed. (n.d.). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics.
  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
  • WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
  • PubMed. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow.
  • HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • ASCPT. (2022). FDA News: Issue 21-1, November 2022.

Sources

A Robust High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors from Pyrrolo[1,2-f]triazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

The pyrrolo[1,2-f]triazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including potent kinase inhibitors and antiviral agents.[1][2] Its structural resemblance to the purine nucleus allows it to effectively interact with the ATP-binding sites of various enzymes, making it a template of significant interest in modern drug discovery.[3] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of pyrrolo[1,2-f]triazine libraries to identify and validate novel kinase inhibitors. We detail a multi-stage screening cascade, from a robust biochemical primary screen to orthogonal confirmation and cell-based secondary assays, ensuring the generation of high-quality, actionable data for hit-to-lead development.

Introduction: The Significance of the Pyrrolo[1,2-f]triazine Scaffold

The pyrrolo[1,2-f]triazine nucleus and its closely related isomers, such as pyrrolo[2,1-f][1][4][5]triazine, have emerged as "multimodal pharmacophores" in medicinal chemistry.[4] Their remarkable versatility is demonstrated by their presence in FDA-approved drugs like the kinase inhibitor Avapritinib and the antiviral Remdesivir.[1] This scaffold's success is largely attributed to its ability to mimic the quinazoline core, a well-established kinase inhibitor template, allowing for potent and selective interactions within the ATP-binding pocket of kinases.[3]

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, screening compound libraries against specific kinases is a cornerstone of modern therapeutic development.[7] This guide outlines a robust HTS workflow designed to efficiently mine pyrrolo[1,2-f]triazine libraries for novel modulators of a target kinase, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target, given its known modulation by this scaffold.[3][8][9]

The HTS Cascade: A Self-Validating Workflow

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. This multi-step approach is crucial for minimizing false positives and false negatives, ensuring that resources are focused on the most promising chemical matter.[10] Our proposed workflow is designed as a self-validating system, where each stage provides a more stringent filter for hit qualification.

HTS_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Secondary & Selectivity Primary Primary HTS (Single Concentration, e.g., 10 µM) QC Data Analysis & Quality Control (Z' Factor > 0.5) Primary->QC Hit_ID Initial Hit Identification (e.g., >50% Inhibition) QC->Hit_ID Orthogonal Orthogonal Assay (Confirms Activity with Different Technology) Hit_ID->Orthogonal Progress Confirmed Hits Dose_Response IC50 Determination (10-point Dose-Response Curve) Orthogonal->Dose_Response Cell_Assay Cell-Based Assay (Target Engagement & Potency) Dose_Response->Cell_Assay Progress Potent Hits Selectivity Kinase Selectivity Profiling (Optional) Cell_Assay->Selectivity

Caption: The High-Throughput Screening (HTS) cascade for hit identification and validation.

Library Preparation and Management

The quality of the screening library is paramount. The pyrrolo[1,2-f]triazine library should be well-characterized and formatted for automated screening.

ParameterSpecificationRationale
Compound Source In-house synthesis or reputable commercial vendorEnsures structural integrity and purity. Various synthetic routes are established.[11]
Number of Compounds 1,000 - 100,000+Scale depends on available resources and diversity of the library.
Storage -20°C or -80°C in desiccated environmentPrevents compound degradation over time.
Primary Stock Conc. 10 mM in 100% DMSOStandard concentration for HTS libraries; DMSO is a universal solvent.
Assay-Ready Plates 384-well format, 10 µM final assay conc.Prepared by acoustically dispensing nanoliter volumes to minimize DMSO carryover.
Final DMSO Conc. ≤ 0.5%High DMSO concentrations can inhibit enzyme activity and disrupt assays.

Phase 1: Primary Biochemical Screen (TR-FRET Assay)

4.1. Principle of the Assay

For the primary screen, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This technology is exceptionally robust for HTS due to its high sensitivity, low background, and homogeneous (no-wash) format.[6][12] The assay measures the phosphorylation of a biotinylated substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-linked acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

TR_FRET_Principle cluster_NoInhibitor Active Kinase (No Inhibitor) cluster_Inhibitor Inhibited Kinase Kinase VEGFR-2 Kinase ATP ATP Reaction + Substrate Biotin-Substrate PhosphoSubstrate Biotin-pSubstrate EuAb Eu-Ab PhosphoSubstrate->EuAb Binds SA_Acceptor SA-Acceptor PhosphoSubstrate->SA_Acceptor Binds Reaction->PhosphoSubstrate FRET TR-FRET Signal EuAb->FRET Proximity SA_Acceptor->FRET Proximity Kinase_I VEGFR-2 Kinase ATP_I ATP Reaction_I X Inhibitor Pyrrolo[1,2-f]triazine Inhibitor Inhibitor->Kinase_I Substrate_I Biotin-Substrate NoReaction No Phosphorylation NoFRET No TR-FRET Signal Reaction_I->NoReaction

Caption: Principle of the TR-FRET kinase assay for inhibitor screening.

4.2. Experimental Protocol

This protocol is optimized for a 384-well plate format with a final volume of 20 µL.

Materials:

  • Kinase: Recombinant human VEGFR-2 (catalytic domain).

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-poly-GT).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Detection Reagents: TR-FRET donor (Eu-labeled anti-pTyr antibody) and acceptor (Streptavidin-XL665) in detection buffer.

  • Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib).

  • Plates: Low-volume, 384-well white microplates.

  • Instruments: Acoustic liquid handler, automated dispenser, and a TR-FRET-capable plate reader.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each compound from the 10 mM pyrrolo[1,2-f]triazine library stock into the appropriate wells of the 384-well assay plate. Dispense 100 nL of DMSO into control wells.

  • Enzyme Addition: Add 10 µL of 2X VEGFR-2 enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 10 µL of 2X substrate/ATP mix (e.g., 200 nM substrate and 20 µM ATP final concentrations) in assay buffer to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of detection mix containing the TR-FRET antibody pair. This stops the reaction and initiates signal development.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable reader, with excitation at 320-340 nm and simultaneous emission detection at 620 nm (acceptor) and 665 nm (donor).

4.3. Data Analysis and Quality Control

  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

    • High Control: DMSO only (0% inhibition).

    • Low Control: Positive control inhibitor (100% inhibition).

  • Assess Assay Quality: The Z' factor is a critical metric for the quality of an HTS assay.[5]

    • Z' = 1 - (3*(SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

    • An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .[13]

  • Hit Selection: Compounds demonstrating >50% inhibition (or a threshold of >3 standard deviations from the mean of the high controls) are considered primary hits and are selected for the next phase.

Phase 2: Hit Confirmation and Potency Determination

5.1. Rationale

The goal of this phase is twofold: first, to eliminate false positives arising from assay-specific interference (e.g., compound autofluorescence) by using an orthogonal assay with a different detection modality.[10] Second, to quantify the potency of confirmed hits by generating dose-response curves.

5.2. Orthogonal Assay: ADP-Glo™ Luminescence Assay

The ADP-Glo™ assay is a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. It is an excellent orthogonal choice as its detection method is entirely different from TR-FRET.

Procedure:

  • Re-test the primary hits at the same single concentration (10 µM) using the ADP-Glo™ kinase assay protocol.

  • Compounds that show confirmed activity are advanced to potency determination.

5.3. IC₅₀ Determination

Procedure:

  • Create 10-point, 3-fold serial dilutions for each confirmed hit, starting from a top concentration of 50 µM.

  • Perform the kinase assay (either TR-FRET or ADP-Glo™) with this dilution series.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Phase 3: Cell-Based Secondary Assays

6.1. Rationale

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment.[14][15] This phase assesses the on-target activity of the compounds in a relevant cell line. For a VEGFR-2 inhibitor, a suitable model is Human Umbilical Vein Endothelial Cells (HUVECs), where proliferation is dependent on VEGF stimulation.[3]

6.2. Cell-Based Proliferation Assay Protocol

Materials:

  • Cells: HUVECs.

  • Media: Endothelial Cell Growth Medium, supplemented with growth factors but low serum.

  • Stimulant: Recombinant human VEGF.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Plates: 96-well, clear-bottom, white-walled tissue culture plates.

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Serum Starvation: Replace the medium with a low-serum medium for 4-6 hours to synchronize the cells.

  • Compound Treatment: Add serial dilutions of the pyrrolo[1,2-f]triazine hits to the cells and incubate for 1 hour.

  • Stimulation: Add VEGF (e.g., 50 ng/mL final concentration) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence on a plate reader.

  • Data Analysis: Calculate the EC₅₀ value by plotting the inhibition of VEGF-stimulated proliferation against compound concentration.

Data Interpretation and Hit Prioritization

Compound IDPrimary Screen (% Inh @ 10µM)Orthogonal Screen (% Inh @ 10µM)Biochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Priority
PFT-001 858150250High
PFT-002 928825>10,000Medium (Poor Permeability?)
PFT-003 7612N/AN/ALow (False Positive)
PFT-004 65611,2008,500Low (Low Potency)

Prioritization Criteria:

  • High Priority: Confirmed activity in both biochemical assays, potent biochemical IC₅₀, and a clear cellular effect (EC₅₀).

  • Medium Priority: Potent biochemically but weak in the cellular assay. May indicate issues with cell permeability or stability.

  • Low Priority: Failed confirmation in the orthogonal assay (likely a false positive) or showed low potency across all assays.

Conclusion

This application note provides a detailed, robust, and scientifically grounded framework for the high-throughput screening of pyrrolo[1,2-f]triazine libraries against kinase targets. By integrating a primary TR-FRET screen with orthogonal and cell-based validation assays, this cascade ensures the identification of high-quality, validated hits. The causality-driven approach, from assay principle selection to hit prioritization logic, equips drug discovery professionals with a reliable protocol to unlock the therapeutic potential of the versatile pyrrolo[1,2-f]triazine scaffold.

References

  • Bioactive Pyrrolo[2,1-f][1][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.[Link]

  • Pyrrolo[2,1-f][1][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry.[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. SpringerLink.[Link]

  • High-throughput screening - Wikipedia. Wikipedia.[Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][4][5]triazine derivatives. ResearchGate.[Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI.[Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.[Link]

  • High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH.[Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.[Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia.[Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist Magazine.[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.[Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.[Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed.[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]

  • Discovery of the Pyrrolo[2,1-f][1][4][5]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry.[Link]

  • Pyrrolo[1,2,-f][1][4][5]triazines as IGF-1R inhibitors. ResearchGate.[Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.[Link]

  • Exploration of novel pyrrolo[2,1-f][1][4][5]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.[Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][4][5]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

Introduction to the Synthesis

The synthesis of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the formation of a pyrrole ring, followed by the construction of the fused triazine ring. A common and effective route begins with a substituted pyrrole, which undergoes N-amination and subsequent cyclization.

This guide will focus on a plausible and widely adaptable synthetic pathway, breaking it down into key stages and addressing the potential pitfalls at each step.

Visualizing the General Synthetic Pathway

Synthetic_Pathway A Methyl pyrrole-2-carboxylate B Methyl 1-aminopyrrole-2-carboxylate A->B   N-Amination    (e.g., Chloramine) C Methyl 4-chloropyrrolo[1,2-f]triazine-6-carboxylate B->C   Cyclization & Chlorination    (e.g., POCl3, DMF/Formamide) D Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate C->D   Hydrolysis    (e.g., Aq. Acid or Base)

Caption: General synthetic route to the target molecule.

Troubleshooting Guide: A Step-by-Step Approach

This section is designed to address specific issues you may encounter during the synthesis. Each question represents a common problem, followed by a detailed explanation and actionable solutions.

Stage 1: N-Amination of Methyl pyrrole-2-carboxylate

Question 1: My N-amination reaction is resulting in a low yield of Methyl 1-aminopyrrole-2-carboxylate. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-amination step are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

  • Purity of Starting Materials and Reagents: Impurities in your methyl pyrrole-2-carboxylate or the aminating agent can lead to unwanted side reactions. Ensure your starting pyrrole is pure and consider purifying your aminating agent if its quality is questionable.

  • Moisture and Air Sensitivity: Many N-amination reactions are sensitive to moisture and atmospheric oxygen.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should also be anhydrous.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1]

    • Temperature Control: If the reaction is too slow, a slight increase in temperature might be beneficial. Conversely, if you observe decomposition, lowering the temperature is advised.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring is vigorous enough for the scale of your reaction.[1]

  • Choice of Aminating Agent: While chloramine is commonly used, other aminating agents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl) hydroxylamine can also be effective.[2] The choice of agent can significantly impact the yield.

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with oxygen and moisture.
Solvent AnhydrousWater can quench reagents and lead to byproducts.
Temperature Monitor and optimizeBalances reaction rate and potential for degradation.
Monitoring TLC or LC-MSDetermines reaction completion and product stability.
Stage 2: Cyclization to form the Pyrrolotriazine Ring

Question 2: During the cyclization of Methyl 1-aminopyrrole-2-carboxylate, I am observing multiple spots on my TLC plate and the yield of the desired chloro-intermediate is low. What is happening?

Answer:

The cyclization step is crucial and often prone to side reactions if not carefully controlled. The formation of multiple products suggests that either the reaction is not going to completion or undesired pathways are competing with the desired cyclization.

Potential Causes and Solutions:

  • Incomplete Cyclization: The reaction may require more forcing conditions to proceed to completion.

    • Temperature and Time: Consider increasing the reaction temperature or extending the reaction time. High temperatures (e.g., 165°C in DMF) have been reported for similar cyclizations.[2]

    • Reagent Stoichiometry: Ensure the cyclizing agent (e.g., formamide or a derivative) is used in an appropriate molar excess.

  • Side Reactions:

    • Polymerization: The starting materials or intermediates may be prone to polymerization under the reaction conditions. This can often be mitigated by maintaining a more dilute reaction mixture or by adding the reagents slowly.

    • Decarboxylation: The ester group may be susceptible to hydrolysis and subsequent decarboxylation at high temperatures, especially in the presence of acidic or basic impurities.

  • Purity of the N-aminated Pyrrole: Impurities from the previous step can interfere with the cyclization. It is highly recommended to purify the Methyl 1-aminopyrrole-2-carboxylate before proceeding.

Troubleshooting_Cyclization Start Low Yield of Chloro-Intermediate Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes (by TLC/LC-MS) Q1->A1_Yes A1_No No (Starting material remains) Q1->A1_No Q2 Are there multiple side products? A1_Yes->Q2 Action1 Increase temperature/reaction time Increase reagent stoichiometry A1_No->Action1 End Improved Yield Action1->End A2_Yes Yes Q2->A2_Yes Action2 Purify starting N-aminopyrrole Consider alternative cyclizing agent Optimize solvent and concentration A2_Yes->Action2 Action2->End

Caption: Troubleshooting workflow for the cyclization step.

Stage 3: Hydrolysis of the Chloro-intermediate

Question 3: The hydrolysis of Methyl 4-chloropyrrolo[1,2-f]triazine-6-carboxylate to the final product is sluggish and gives a low yield. How can I optimize this step?

Answer:

The conversion of the 4-chloro derivative to the 4-hydroxy compound is a nucleophilic aromatic substitution. The reactivity of the chloro-substituent can be influenced by the electronic nature of the heterocyclic system.

Potential Causes and Solutions:

  • Insufficiently Forcing Conditions: The hydrolysis may require elevated temperatures or a stronger acid/base catalyst.

    • Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis.

    • Catalyst Concentration: Increasing the concentration of the acid or base can also accelerate the reaction. However, be cautious as this may also promote hydrolysis of the methyl ester.

  • Ester Hydrolysis: The methyl ester at the 6-position is also susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. This will lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired product.

    • Milder Conditions: If ester hydrolysis is a significant issue, consider using milder conditions (e.g., lower temperature for a longer duration, or a weaker acid/base).

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to stop the reaction once the starting material is consumed but before significant ester hydrolysis occurs.

  • Work-up and Purification: The product may be partially soluble in the aqueous phase, leading to losses during extraction.

    • pH Adjustment: Ensure the aqueous layer is neutralized before extraction to maximize the amount of product in the organic phase.

    • Solvent Choice: Use a suitable organic solvent for extraction. Multiple extractions with a smaller volume of solvent are often more efficient than a single extraction with a large volume.

ParameterRecommendation for HydrolysisRationale
Temperature Start at room temperature and gently heat if necessaryBalances the rate of hydrolysis of the chloro-group and the ester.
Catalyst Use a moderate concentration of acid or baseAvoids excessive ester hydrolysis.
Monitoring Frequent TLC or LC-MS analysisPrevents over-reaction and formation of byproducts.
Work-up Neutralize before extractionMaximizes product recovery in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the role of POCl₃ in the cyclization step?

A1: Phosphorus oxychloride (POCl₃) serves a dual purpose in this reaction. It acts as a dehydrating agent to facilitate the cyclization of the N-aminopyrrole with a formamide source (like DMF), and it also chlorinates the resulting 4-hydroxy intermediate to form the 4-chloro derivative. This chloro-intermediate is often easier to purify and can be a versatile precursor for other derivatives.[2]

Q2: Can I use formamide directly for the cyclization instead of a combination of DMF and POCl₃?

A2: Yes, direct cyclization with formamide at high temperatures is a known method for forming the triazine ring.[2] However, this typically yields the 4-hydroxy derivative directly. The DMF/POCl₃ method provides the 4-chloro derivative, which may be advantageous for purification or further functionalization.

Q3: What are the best methods for purifying the final product?

A3: Purification of the final product, Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate, can typically be achieved by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity material.

  • Column Chromatography: For smaller scales or if recrystallization is not effective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is a good starting point.

Q4: What analytical techniques are essential for characterizing the product?

A4: The following techniques are crucial for confirming the structure and purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

References

  • Synthetic strategies for pyrrolo[2,1-f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. [Link]

  • Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. (2018). Chinese Journal of Organic Chemistry. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][3][4][5]triazine based VEGFR-2 kinase inhibitors. (2005). PubMed. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

Sources

Reducing cytotoxicity of pyrrolo[1,2-f]triazine compounds in non-cancerous cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Off-Target Cytotoxicity in Non-Cancerous Cells

Welcome to the technical support center for researchers working with pyrrolo[1,2-f]triazine compounds. This guide is designed to provide you, as a drug development professional, with actionable insights and troubleshooting strategies to address the common challenge of off-target cytotoxicity. As Senior Application Scientists, we understand that achieving high therapeutic efficacy while ensuring safety is paramount. This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experiments.

Foundational Understanding: The "Why" of Pyrrolo[1,2-f]triazine Cytotoxicity

The pyrrolo[1,2-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and antiviral agents.[1][2][3] Compounds based on this heterocycle have shown efficacy against critical cancer targets like c-Met, VEGFR-2, and IGF-1R.[1][4] However, the very mechanism that makes them effective—kinase inhibition—is often the source of off-target effects.

Chemotherapeutic agents are known to affect both malignant and normal cells, which can lead to a narrow therapeutic index and negatively impact a patient's quality of life.[5] The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[6] While a pyrrolo[1,2-f]triazine compound may be designed to inhibit a specific cancer-associated kinase, its structural flexibility and the conserved nature of the ATP-binding site across many kinases can lead to unintended inhibition of other kinases essential for the health of non-cancerous cells.[6] This "off-target" inhibition can disrupt normal cellular functions, leading to cytotoxicity.

Visualizing the Challenge: Off-Target Kinase Inhibition

The following diagram illustrates a simplified signaling pathway. The "Target Kinase" is dysregulated in cancer cells. Your compound effectively inhibits it. However, it may also inhibit a "Non-Target Kinase" in a healthy cell, disrupting normal physiology and causing cytotoxicity.

G cluster_0 Cancer Cell Pathway cluster_1 Non-Cancerous Cell Pathway Proliferation_Signal_C Proliferation Signal Target_Kinase Target Kinase (e.g., c-Met, VEGFR-2) Proliferation_Signal_C->Target_Kinase Uncontrolled_Growth Uncontrolled Cell Growth Target_Kinase->Uncontrolled_Growth Compound_C Pyrrolo[1,2-f]triazine Compound Compound_C->Target_Kinase Inhibition Homeostasis_Signal Homeostasis Signal Non_Target_Kinase Non-Target Kinase (Essential for Function) Homeostasis_Signal->Non_Target_Kinase Normal_Function Normal Cellular Function Non_Target_Kinase->Normal_Function Compound_H Pyrrolo[1,2-f]triazine Compound Compound_H->Non_Target_Kinase Off-Target Inhibition Cytotoxicity Cytotoxicity Compound_H->Cytotoxicity G Start High Toxicity Observed in Non-Cancerous Control Cells CheckSolvent Run Solvent Control (e.g., DMSO only) Start->CheckSolvent CheckDensity Review Cell Seeding Density Was it optimal? CheckSolvent->CheckDensity No SolventToxic Result: Solvent is Toxic Reduce final concentration (typically <0.5%) CheckSolvent->SolventToxic Toxicity matches compound well? Yes CheckHealth Assess Cell Health (Morphology, Passage #) CheckDensity->CheckHealth Yes DensityIssue Result: Density is Suboptimal Perform cell titration experiment to find optimal range CheckDensity->DensityIssue No HealthIssue Result: Cells are Unhealthy Use cells in log growth phase; check for contamination CheckHealth->HealthIssue No CompoundToxic Conclusion: Toxicity is Likely Compound-Mediated Proceed to advanced analysis CheckHealth->CompoundToxic Yes

Caption: Initial troubleshooting for high cytotoxicity.

Key Parameters and Recommended Actions
ParameterCommon IssueRecommended ActionRationale
Compound Concentration Concentration is too high, obscuring the therapeutic window.Perform a serial dilution over a wide range (e.g., 100 µM to 1 nM).Establishes a full dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration).
Solvent (e.g., DMSO) Final solvent concentration is toxic to the cells.Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5% for DMSO). [7]Run a "vehicle-only" control.Many cell lines are sensitive to organic solvents. This control isolates the effect of the compound from the effect of the solvent. [7]
Incubation Time Time is too long, leading to nutrient depletion or compound degradation.Run a time-course experiment (e.g., 24, 48, 72 hours).Helps differentiate between acute toxicity and cytostatic effects that accumulate over time.
Cell Seeding Density Too few cells lead to a weak signal; too many lead to over-confluence and cell death. [7]Perform a cell titration experiment to find the optimal density for your cell line and plate format. [7]Ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible assay window. [8]
Cell Health Cells are stressed, over-passaged, or contaminated (e.g., with mycoplasma).Use cells with a low passage number, confirm they are in the logarithmic growth phase, and regularly test for mycoplasma. [9]Unhealthy cells are more susceptible to chemical insults, which can exaggerate cytotoxicity readings and lead to poor reproducibility.
Q2: How can I design an experiment to quantitatively assess the selectivity of my compound for cancer cells over non-cancerous cells?

A2: The key is to perform a comparative cytotoxicity assay, where you test your compound in parallel on one or more cancer cell lines and a relevant non-cancerous cell line. This allows you to calculate a Selectivity Index (SI) , a quantitative measure of the compound's therapeutic window.

Selectivity Index (SI) = IC50 in Non-Cancerous Cells / IC50 in Cancer Cells

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.

Experimental Workflow: Comparative Cytotoxicity Assay

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Assay & Readout cluster_3 Data Analysis SeedCancer Seed Cancer Cells (e.g., HCT 116) TreatCancer Add Serial Dilutions of Compound SeedCancer->TreatCancer SeedNormal Seed Non-Cancerous Cells (e.g., Hs27 Fibroblasts) TreatNormal Add Serial Dilutions of Compound SeedNormal->TreatNormal Incubate Incubate (e.g., 48-72 hours) AssayCancer Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->AssayCancer AssayNormal Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->AssayNormal ReadPlates Read Absorbance or Luminescence CalcIC50 Calculate IC50 Values for Each Cell Line ReadPlates->CalcIC50 CalcSI Calculate Selectivity Index (SI) CalcIC50->CalcSI

Caption: Workflow for determining the Selectivity Index.

Protocol: Determining Selectivity Index via MTT Assay

This protocol provides a framework for comparing the cytotoxic effects of a pyrrolo[1,2-f]triazine compound on a cancer cell line versus a non-cancerous cell line.

  • Cell Seeding:

    • Culture your selected cancer and non-cancerous cell lines to ~80% confluency.

    • Harvest the cells and perform a viable cell count (e.g., using Trypan Blue). [10] * Seed the cells into separate 96-well plates at their predetermined optimal density. [11]For example, 5,000 cells/well.

    • Include wells for "cells + vehicle" (negative control) and "media only" (blank).

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of your pyrrolo[1,2-f]triazine compound in DMSO.

    • Perform a serial dilution of the stock solution in culture media to create a range of treatment concentrations (e.g., from 100 µM down to 1 nM). Ensure the final DMSO concentration remains constant and below 0.5%. [7] * Remove the media from the cell plates and add 100 µL of the diluted compound solutions to the appropriate wells. Add 100 µL of media with the same final DMSO concentration to the "vehicle control" wells.

    • Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Assay and Data Acquisition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media. Viable cells will have converted the yellow MTT to purple formazan crystals.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the "vehicle control" wells (% Viability).

    • Plot % Viability against the log of the compound concentration for each cell line.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) using the formula provided above.

Q3: Beyond optimizing my assay, what strategic approaches can I explore to reduce the cytotoxicity of my compound in non-cancerous cells?

A3: If your compound has a low Selectivity Index, several advanced strategies can be employed. These range from chemical modifications to co-treatment with protective agents.

  • Structure-Activity Relationship (SAR) Modification:

    • Concept: The toxicity and selectivity of a compound are intrinsically linked to its chemical structure. Minor modifications can significantly alter its binding profile.

    • Approach: Collaborate with medicinal chemists to synthesize analogs of your lead compound. For example, analysis of structure-activity relationships has shown that the presence of specific moieties at different positions on the pyrrolo[1,2-f]triazine core can influence activity and toxicity. [2]Designing compounds that are "locked" into a bioactive conformation for the desired kinase target can improve selectivity. [6] * Goal: To identify a derivative with an improved affinity for the target kinase and/or a reduced affinity for key off-target kinases, thereby increasing the Selectivity Index.

  • Co-administration of Cytoprotective Agents:

    • Concept: Cytoprotective agents are compounds that protect normal cells from the damaging effects of chemotherapy without compromising anti-tumor efficacy. [5][12] * Approach: In your in vitro model, pre-incubate or co-incubate the non-cancerous cells with a known cytoprotective agent before or during treatment with your pyrrolo[1,2-f]triazine compound. Examples include amifostine and dexrazoxane, which have been used clinically. [12] * Goal: To demonstrate that the addition of a cytoprotectant can rescue the non-cancerous cells from compound-induced toxicity, suggesting a potential combination therapy strategy for future in vivo studies.

  • Advanced Formulation and Delivery:

    • Concept: Encapsulating a drug in a nanoparticle-based delivery system can alter its pharmacokinetic properties and potentially reduce systemic toxicity. [13][14] * Approach: While more relevant for in vivo studies, preliminary in vitro work can be done. By formulating your compound within nanoparticles (e.g., liposomes or PLGA-based particles), you can assess if the encapsulated form exhibits reduced cytotoxicity in non-cancerous cells compared to the free drug, perhaps due to a slower release profile.

    • Goal: To establish a proof-of-concept that a formulation strategy could mitigate toxicity, justifying further development for preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a cytotoxic and a cytostatic effect, and how can I distinguish them?

  • A cytotoxic effect causes cell death (via apoptosis or necrosis). A cytostatic effect inhibits cell proliferation without directly killing the cells. An MTT assay measures metabolic activity and can be low in both cases. To distinguish them, you can combine a viability assay with a direct cell counting method. For example, after treatment, count the viable cells using Trypan Blue exclusion. [10]A decrease in total viable cell number compared to the starting number indicates cytotoxicity, whereas a static number suggests a cytostatic effect.

Q2: My absorbance/luminescence readings are highly variable, especially in the outer wells of my 96-well plate. What is causing this?

  • This is likely due to the "edge effect." The outer wells of a microplate are more prone to evaporation and temperature fluctuations, leading to inconsistent cell growth and results. [7][8]To mitigate this, avoid using the perimeter wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. [7] Q3: I suspect my compound is interfering with my assay's colorimetric (MTT) or fluorescent readout. How can I confirm and resolve this?

  • Compound interference is a common issue. To check for it, run a parallel plate with no cells. Add your compound dilutions to the media and then add the assay reagent (e.g., MTT). If you see a change in color or fluorescence in the absence of cells, your compound is directly interacting with the assay components. [10]In this case, you should switch to an orthogonal assay method that uses a different detection principle, such as an ATP-based luminescence assay (e.g., CellTiter-Glo) or an LDH release assay, which measures membrane integrity. [15]

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1–25. Available at: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • ACS Publications. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. Available at: [Link]

  • National Institutes of Health (NIH). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives. Available at: [Link]

  • MDPI. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Available at: [Link]

  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Available at: [Link]

  • National Institutes of Health (NIH). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available at: [Link]

  • PubMed. (1999). Current role of protective agents in cancer treatment. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • National Institutes of Health (NIH). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Available at: [Link]

  • PubMed. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Available at: [Link]

  • ACS Publications. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]

  • ACS Publications. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Catalent. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Available at: [Link]

  • CancerNetwork. (1999). Current Role of Protective Agents in Cancer Treatment. Available at: [Link]

  • PubMed. (2007). Cytoprotective agents used in the treatment of patients with cancer. Available at: [Link]

  • National Institutes of Health (NIH). (2012). A simple model to solve a complex drug toxicity problem. Available at: [Link]

  • Frontiers. (2022). Natural Kinase Inhibitors for the Treatment and Management of Endometrial/Uterine Cancer: Preclinical to Clinical Studies. Available at: [Link]

  • ResearchGate. (2012). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • ACS Publications. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. Available at: [Link]

  • PubMed. (2019). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • ResearchGate. (2014). Role of heterocyclic compounds in pharmaceuticals and medicines. Available at: [Link]

  • European Pharmaceutical Review. (2017). Non-clinical dose formulation considerations. Available at: [Link]

  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Available at: [Link]

  • Preprints.org. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Available at: [Link]

  • MDPI. (2026). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Available at: [Link]

  • YouTube. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. Available at: [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling Pyrrolo[1,2-f]triazine Against Established Privileged Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized patient outcomes, and at the heart of every inhibitor is a core chemical structure, or "scaffold." This scaffold is the foundational framework that correctly orients the molecule within the ATP-binding pocket of the target kinase. Its properties dictate binding affinity, selectivity, and overall drug-like characteristics.

This guide provides an in-depth comparative analysis of the emerging pyrrolo[1,2-f]triazine scaffold against three of the most well-established and successful "privileged scaffolds" in kinase inhibitor development: pyrimidine , quinazoline , and pyrazole . We will explore the structural nuances, comparative performance data, and the strategic rationale behind scaffold selection, providing researchers and drug developers with the critical insights needed to advance their discovery programs.

Profiling the Kinase Inhibitor Scaffolds

The interaction between an inhibitor and the "hinge" region of the kinase ATP-binding site is paramount for potent inhibition. This interaction, typically involving one to three hydrogen bonds, anchors the inhibitor, allowing its substituents to explore other regions of the pocket to achieve affinity and selectivity. The identity of the core scaffold is the primary determinant of how this crucial hinge-binding is accomplished.

The Challenger: Pyrrolo[1,2-f]triazine

The pyrrolo[1,2-f]triazine is a fused heterocyclic system that has gained significant attention as a versatile and potent kinase inhibitor scaffold. Its unique bicyclic structure offers a rigid conformation that can be strategically decorated with functional groups to target specific kinases.

  • Key Features: As a fused heterocycle, it provides a distinct shape and electronic distribution compared to monocyclic or other bicyclic systems. This novelty can be advantageous for creating intellectual property and exploring new chemical space.

  • Prominent Example: Avapritinib: Avapritinib is a potent inhibitor of KIT and PDGFRA kinases, particularly effective against activation loop mutations that confer resistance to other inhibitors.[1][2] It is approved for treating gastrointestinal stromal tumors (GIST) harboring specific PDGFRA mutations.[3] The pyrrolo[1,2-f]triazine core is integral to its high potency.[4]

The Established Players: Privileged Scaffolds

The pyrimidine core is one of the most extensively used scaffolds in kinase inhibitor design, featured in numerous FDA-approved drugs.[5] Its success lies in its ability to act as an effective mimic of the adenine base of ATP.

  • Key Features: The pyrimidine ring typically forms one or two hydrogen bonds with the kinase hinge region. Its simple, six-membered aromatic structure allows for straightforward synthetic modification at multiple positions, enabling fine-tuning of potency and selectivity.

  • Prominent Example: Gefitinib: Gefitinib is a first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5] The quinazoline (a fused pyrimidine) core anchors the molecule in the ATP pocket.[5]

The quinazoline scaffold is a fused system of a benzene ring and a pyrimidine ring. This extended aromatic system provides a more rigid and planar structure than pyrimidine alone, often leading to high-affinity interactions.

  • Key Features: Like pyrimidine, it is an excellent hinge-binder. The fused benzene ring allows for additional interactions within the binding site and serves as a key anchor point for further chemical elaboration.

  • Prominent Example: Gefitinib: As mentioned, Gefitinib utilizes a 4-anilinoquinazoline core, a classic framework for potent EGFR inhibition.[5]

The pyrazole ring is another privileged five-membered heterocyclic scaffold that has proven highly effective in kinase inhibitor design. It is a key component of several multi-kinase inhibitors.

  • Key Features: The pyrazole scaffold is valued for its synthetic accessibility and its role as a versatile bioisostere. It can participate in various interactions within the ATP-binding site, including hinge binding.

  • Prominent Example: Crizotinib & Ruxolitinib: Crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET kinases, approved for certain types of NSCLC.[6][7][8] Ruxolitinib is a potent inhibitor of JAK1 and JAK2 kinases, used to treat myelofibrosis.[9][10] Both feature a central pyrazole ring critical to their mechanism of action.[11][12]

Comparative Performance Analysis

The choice of a scaffold is ultimately validated by experimental data. Here, we compare representative inhibitors from each scaffold class based on their potency against their primary targets.

Table 1: Representative Kinase Inhibitors and Their Core Scaffolds

ScaffoldRepresentative DrugPrimary Kinase Target(s)FDA Approval Status
Pyrrolo[1,2-f]triazine AvapritinibKIT, PDGFRAApproved for GIST with PDGFRA exon 18 mutations[3]
Quinazoline GefitinibEGFRApproved for NSCLC with specific EGFR mutations[5]
Pyrazole CrizotinibALK, ROS1, METApproved for ALK+ or ROS1+ NSCLC[6][7]
Pyrrolopyrimidine *RuxolitinibJAK1, JAK2Approved for Myelofibrosis and Polycythemia Vera

*Ruxolitinib contains a pyrrolo[2,3-d]pyrimidine core, which is structurally related to the pyrazole-based inhibitors through its pyrazole-like portion, and is often discussed in this context.

Table 2: Comparative In Vitro Potency (IC₅₀) of Representative Inhibitors

Compound (Scaffold)Target Kinase (and specific mutant, if applicable)IC₅₀ (nM)Reference(s)
Avapritinib (Pyrrolo[1,2-f]triazine)KIT (D816V)0.27[4]
PDGFRA (D842V)0.24[1]
Gefitinib (Quinazoline)EGFR (wild-type)26 - 57[13]
EGFR (exon 19 deletion, PC-9 cells)~3.0[14]
Crizotinib (Pyrazole)ALK~50 (cellular)[6]
ROS1Potent inhibitor, specific IC₅₀ varies by assay[7]
METPotent inhibitor, specific IC₅₀ varies by assay[15]
Ruxolitinib (Pyrrolopyrimidine)JAK13.3[11][16]
JAK22.8[11][16]

Analysis of Performance Data:

The data clearly demonstrate that all four scaffolds can serve as foundations for highly potent kinase inhibitors, with IC₅₀ values routinely in the low nanomolar range.

  • Potency: The pyrrolo[1,2-f]triazine scaffold in Avapritinib demonstrates exceptional sub-nanomolar potency against clinically important mutant kinases, highlighting its potential for developing highly targeted agents.[1][4]

  • Selectivity vs. Multi-Targeting: The choice of scaffold influences the selectivity profile. While Gefitinib is highly selective for EGFR, the pyrazole core of Crizotinib was successfully leveraged to create a multi-targeted inhibitor for ALK, ROS1, and MET.[6][7][15] This demonstrates that a scaffold is not inherently "selective" or "promiscuous"; rather, it provides a framework whose selectivity is determined by the appended chemical moieties.

  • Overcoming Resistance: Avapritinib's design showcases the power of scaffold modification to overcome resistance. Its pyrrolo[1,2-f]triazine core allows it to effectively inhibit the PDGFRA D842V mutation, which is resistant to other kinase inhibitors.[3]

The Causality of Scaffold Selection in Drug Design

Choosing a scaffold is a strategic decision based on a confluence of factors beyond raw potency.

  • Synthetic Tractability: How easily can the scaffold and its derivatives be synthesized? Pyrimidine and pyrazole scaffolds often benefit from well-established, versatile synthetic routes, allowing for the rapid generation of large chemical libraries for screening. More complex fused systems like pyrrolo[1,2-f]triazine may require more specialized synthetic development.

  • Intellectual Property (IP) Landscape: A novel scaffold like pyrrolo[1,2-f]triazine offers a clearer path to patent protection compared to highly utilized scaffolds like pyrimidine, where the IP space is more crowded.

  • Physicochemical Properties: The scaffold contributes significantly to the molecule's overall properties, including solubility, lipophilicity (LogP), and metabolic stability. A successful scaffold must allow for modifications that achieve a balance of these properties to ensure good pharmacokinetics and oral bioavailability.

  • Structural and Conformational Rigidity: Rigid scaffolds like the fused pyrrolo[1,2-f]triazine and quinazoline systems can reduce the entropic penalty of binding, potentially leading to higher affinity. This rigidity can also pre-organize the molecule into a bioactive conformation.

Experimental Validation: Self-Validating Protocols

Objective comparison requires robust and reproducible experimental data. The following protocols for in vitro potency and cellular activity determination are standard in the field and provide a framework for generating the data presented in Table 2.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ADP production.

Causality: This assay is critical for determining the IC₅₀ value, a direct measure of a compound's potency against its target enzyme in a clean, cell-free system. It isolates the drug-target interaction from cellular complexities like membrane permeability or off-target effects.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Prepare serial dilutions of inhibitor compound in DMSO C 3. Dispense Inhibitor and Kinase Mix to 384-well plate A->C B 2. Prepare Kinase Reaction Mix: - Purified Kinase Enzyme - Kinase Substrate (Peptide) - Reaction Buffer B->C D 4. Add ATP to initiate reaction (Final concentration at Km) C->D E 5. Incubate at room temp (e.g., 60 minutes) D->E F 6. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) E->F G 7. Incubate (40 minutes) F->G H 8. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) G->H I 9. Incubate (30-60 minutes) H->I J 10. Read luminescence on a plate reader I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well. Add 25 nL of the serially diluted compound.

  • Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final volume is 5 µL.[17]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[18] This step stops the kinase reaction and consumes any remaining ATP.[19]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.[17]

  • Signal Detection: Incubate for 30-60 minutes at room temperature to stabilize the signal.[18]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses an inhibitor's ability to block kinase signaling within a cellular context by measuring the phosphorylation of a downstream substrate.

Causality: While an in vitro assay measures potency, a cellular assay measures efficacy. It answers the question: Can the compound get into the cell, engage its target, and inhibit its function in a biological system? This is a crucial step in validating a compound's therapeutic potential.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells known to be dependent on the target kinase (e.g., A549 cells for EGFR). Once adherent, starve cells of serum for 12-24 hours. Treat with serially diluted inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes to induce maximal target phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[20] BSA is preferred over milk for phospho-antibodies to reduce background.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-Phospho-EGFR (Tyr1068)).[21]

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting chemiluminescent signal.[20]

  • Normalization: Strip the membrane and re-probe with an antibody for the total (pan) protein (e.g., anti-EGFR) to ensure equal protein loading across lanes.[22]

Visualizing the Mechanism: Kinase Signaling Pathways

Most kinase inhibitors function by competing with ATP, thereby blocking the transfer of a phosphate group to downstream substrates. This action interrupts the signaling cascade that drives cell proliferation and survival.

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

This diagram illustrates how a growth factor binding to its receptor (like EGFR or c-MET) triggers autophosphorylation, a key step that initiates downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[23][24][25] ATP-competitive inhibitors, built upon scaffolds like pyrrolo[1,2-f]triazine, physically block the ATP-binding site on the kinase, preventing this phosphorylation and halting the entire cascade.[26]

Conclusion and Future Outlook

The selection of a core scaffold is one of the most fundamental decisions in kinase inhibitor drug discovery. While established scaffolds like pyrimidine , quinazoline , and pyrazole form the backbone of many successful therapies, the emergence of novel scaffolds like pyrrolo[1,2-f]triazine is vital for expanding the druggable kinome and overcoming clinical resistance.

The pyrrolo[1,2-f]triazine scaffold, as exemplified by Avapritinib, demonstrates outstanding potency and the ability to target drug-resistant mutants effectively. Its unique structure offers new opportunities for scaffold hopping and the development of next-generation inhibitors. The ultimate choice of scaffold will always be a multi-parameter optimization problem, balancing potency, selectivity, synthetic feasibility, and pharmacokinetic properties. The continued exploration and comparative analysis of diverse scaffolds will be essential for fueling the pipeline of innovative and life-saving kinase-targeted therapies.

References

  • Katayama, R., & Shaw, A. T. (2014). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. PubMed Central, 11(3), 429–441. Retrieved from [Link]

  • Chi, S., et al. (2021). EPCT-05. A PHASE 1/2 STUDY OF AVAPRITINIB FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS. Neuro-Oncology, 23(Supplement_6), vi75–vi75. Retrieved from [Link]

  • Tefferi, A. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(8), 1981-1987. Retrieved from [Link]

  • Blueprint Medicines. (2021). A phase 1/2, single-arm study to evaluate the safety, pharmacokinetics, and antitumor activity of avapritinib in pediatric patients with solid tumors dependent on KIT or PDGFRA signaling. Blueprint Medicines. Retrieved from [Link]

  • Verstovsek, S. (2013). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology, 10(10), 291-300. Retrieved from [Link]

  • Drilon, A., et al. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. Clinical Cancer Research, 26(11), 2642-2651. Retrieved from [Link]

  • Organ, S. L., & Tsao, M.-S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), 7S-19S. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Sordella, R., et al. (2006). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 6, 147. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hepatocyte growth factor receptor. Wikipedia. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • Ou, S.-H. I., et al. (2016). Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation. Journal of Thoracic Oncology, 11(4), 562–567. Retrieved from [Link]

  • Shaginian, V. A., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10478. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6665. Retrieved from [Link]

  • GSEA-MSigDB. (n.d.). Human Gene Set: BIOCARTA_MET_PATHWAY. GSEA-MSigDB. Retrieved from [Link]

  • CancerNetwork. (2015). FDA Grants Crizotinib Priority Review in ROS1-Mutated Lung Cancer. CancerNetwork. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. Retrieved from [Link]

  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(6), 819-835. Retrieved from [Link]

  • Lin, J. J., et al. (2022). Efficacy and Clinical Outcomes of Crizotinib in Patients with ROS1-Rearranged NSCLC: A Multicenter Study. Cancers, 14(19), 4847. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway.... ResearchGate. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Wikimedia Commons. Retrieved from [Link]

  • Genentech. (2012, October 1). The Met Signaling Pathway and Cancer. YouTube. Retrieved from [Link]

  • Heinrich, M. C., et al. (2020). Avapritinib in advanced PDGFRA D842V-mutant gastrointestinal stromal tumour (NAVIGATOR): a multicentre, open-label, phase 1 trial. The Lancet Oncology, 21(7), 935–946. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Validation of Pyrrolo[1,2-f]triazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. The pyrrolo[1,2-f]triazine scaffold has emerged as a promising heterocyclic core structure for the development of novel kinase inhibitors.[1][2] These compounds have demonstrated potent in vitro activity against a range of cancer-relevant kinases, necessitating rigorous in vivo validation to ascertain their therapeutic potential. This guide provides a comprehensive overview of the in vivo validation of pyrrolo[1,2-f]triazine derivatives, offering a comparative analysis with established and alternative anticancer agents, supported by detailed experimental protocols and mechanistic insights.

The Critical Juncture: In Vivo Validation

The transition from promising in vitro data to a viable clinical candidate hinges on successful in vivo validation.[3][4] This phase of preclinical research is not merely about confirming anticancer activity in a living organism; it is a multifaceted investigation into a compound's pharmacokinetic profile, tolerability, and true therapeutic window. The choice of the in vivo model is a critical determinant of the relevance of the obtained data. Xenograft models, particularly those using human cancer cell lines implanted in immunocompromised mice, are a cornerstone of this process, allowing for the assessment of a compound's direct antitumor effects.[5][6]

Pyrrolo[1,2-f]triazines: A Multi-Targeted Approach to Cancer Therapy

Pyrrolo[1,2-f]triazine derivatives have been ingeniously designed to inhibit various key players in oncogenic signaling pathways. Their versatility allows them to be tailored to target specific kinases driving tumor growth and survival. This guide will focus on derivatives targeting key oncogenic pathways and compare their in vivo performance against relevant alternatives.

Comparative In Vivo Efficacy Analysis

A critical aspect of preclinical drug development is benchmarking a novel agent against existing therapies. The following sections provide a comparative analysis of the in vivo efficacy of representative pyrrolo[1,2-f]triazine derivatives against other inhibitors targeting the same signaling pathways.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[2]

A series of 6-aminocarbonyl pyrrolo[2,1-f][1][7][8]triazine derivatives have been synthesized and evaluated for their activity against PI3K isoforms.[1] One such derivative, compound 14a , exhibited potent and selective activity against the p110α and p110δ isoforms of PI3K, with IC50 values of 122 nM and 119 nM, respectively.[2] In vivo studies using a flank-tumor xenograft model in nude mice with HCT-116 cells showed dose-dependent tumor growth inhibition, although significant body weight loss was observed at higher doses.[1]

Alternative Agent: ZSTK474

ZSTK474 is a pan-class I PI3K inhibitor that has undergone clinical evaluation.[9][10] It has demonstrated broad-spectrum antitumor activity in various human cancer xenograft models.[2][10]

CompoundTargetAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Pyrrolo[1,2-f]triazine Derivative (e.g., compound 34)PI3KHCT-116 Xenograft (Nude Mice)Oral, dailyDose-dependent, significant at higher doses[1]
ZSTK474 Pan-PI3KSarcoma Xenografts (Nude Mice)Oral, dailySignificant, comparable to doxorubicin[2]
Dual Inhibition of c-Met and VEGFR-2

The receptor tyrosine kinases c-Met and VEGFR-2 are crucial mediators of tumor growth, angiogenesis, and metastasis. Dual inhibition of these targets presents a promising strategy to combat cancer.

A series of pyrrolo[1,2-f]triazine derivatives were designed as dual c-Met and VEGFR-2 inhibitors.[11] Compound 27a from this series demonstrated potent inhibitory activity against both kinases with IC50 values of 2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2.[11] This compound also exhibited significant antiproliferative effects against c-Met addicted cancer cell lines.[11]

Alternative Agent: Foretinib (GSK1363089)

Foretinib is a clinically evaluated oral multi-kinase inhibitor that targets c-Met and VEGFR-2.[1][12] It has shown efficacy in various preclinical cancer models.[12]

CompoundTargetAnimal ModelDosing RegimenOutcomeReference
Pyrrolo[1,2-f]triazine Derivative (27a)c-Met/VEGFR-2Not specified in provided abstractNot specified in provided abstractPotent in vitro activity, favorable pharmacokinetics[11]
Foretinib c-Met/VEGFR-2Gastric Cancer Xenografts (NOD/SCID Mice)OralAdditive antitumor effects with paclitaxel[1][13]
Targeting Anaplastic Lymphoma Kinase (ALK)

ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. Targeted ALK inhibitors have revolutionized the treatment of ALK-positive cancers.[1]

2,7-disubstituted-pyrrolo[2,1-f][1][7][8]triazine derivatives have been developed as potent ALK inhibitors, with many displaying both in vitro and in vivo efficacy.[1]

Alternative Agents: Crizotinib, Ceritinib, and Lorlatinib

Several FDA-approved ALK inhibitors are in clinical use, including the first-generation inhibitor crizotinib, and the second and third-generation inhibitors ceritinib and lorlatinib, which have shown improved efficacy and ability to overcome resistance.[7][14]

CompoundTargetAnimal ModelKey FindingReference
Pyrrolo[1,2-f]triazine DerivativesALKNSCLC Xenograft ModelsPotent in vivo efficacy[1]
Crizotinib ALK, ROS1, METALK-positive NSCLCStandard first-line treatment, but resistance develops[3]
Ceritinib ALKALK-positive NSCLCActive against crizotinib-resistant mutations[3]
Lorlatinib ALKALK-positive NSCLC with CNS metastasesSuperior progression-free survival compared to other ALK inhibitors[7][15]
Inhibition of IGF-1R

The Insulin-like Growth Factor 1 Receptor (IGF-1R) plays a significant role in cell growth and is implicated in several cancers.[1]

The 2,4-disubstituted pyrrolo-[1,2-f][1][7][8]triazine derivative, BMS-754807 , is a potent inhibitor of IGF-1R with an IC50 of 2 nM.[1] In a transgenic-derived IGF-Sal tumor model, BMS-754807 demonstrated complete tumor growth inhibition at a dose of 6.25 mg/kg.[1][5]

Alternative Agent Comparison

While no FDA-approved IGF-1R specific inhibitors are currently available, several are in clinical trials.[1] The in vivo efficacy of BMS-754807 is a significant benchmark for this class of compounds.

CompoundTargetAnimal ModelDosing RegimenOutcomeReference
BMS-754807 IGF-1R/IRIGF-Sal Tumor Model6.25 mg/kg, oral, dailyComplete tumor growth inhibition[1][5]
BMS-754807 Esophageal Adenocarcinoma Xenograft (OE19)Oral, daily for 14 days74.96% reduction in relative tumor volume[16]

Key Experimental Protocols

The reproducibility and reliability of in vivo studies are paramount. The following are detailed, step-by-step methodologies for key experiments.

Human Tumor Xenograft Model (Subcutaneous)

This protocol is a standard method for evaluating the efficacy of an anticancer agent on the growth of solid tumors.

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., HCT-116) in appropriate media and conditions until they reach 80-90% confluency.
  • Harvest the cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[6]

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old).
  • Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the flank of each mouse.[6]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.
  • Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[6]
  • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[5]

4. Drug Administration:

  • Administer the pyrrolo[1,2-f]triazine derivative or alternative agent according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that of the treatment group.

5. Endpoint Analysis:

  • Monitor the body weight of the mice as an indicator of toxicity.
  • The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treatment groups.
  • At the end of the study, euthanize the mice, and excise and weigh the tumors.
  • Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Workflow for In Vivo Anticancer Efficacy Study

G cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Cell Culture & Harvesting B Cell Suspension in PBS/Matrigel A->B C Subcutaneous Injection in Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Drug/Vehicle Administration E->F G Tumor & Body Weight Measurement F->G Repeated G->F H Euthanasia & Tumor Excision G->H I Data Analysis (TGI, etc.) H->I

Caption: Workflow for a typical subcutaneous xenograft study.

Mechanistic Insights: Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Pyrrolo[1,2-f]triazine derivatives exert their anticancer effects by inhibiting key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Pyrrolo_triazine Pyrrolo[1,2-f]triazine Derivative Pyrrolo_triazine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

c-Met and VEGFR-2 Signaling Pathways

Met_VEGFR2_Pathway cluster_met c-Met Pathway cluster_vegfr VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet Met_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->Met_downstream Proliferation Cell Proliferation & Invasion Met_downstream->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->VEGFR2_downstream Angiogenesis Angiogenesis VEGFR2_downstream->Angiogenesis VEGFR2_downstream->Proliferation Pyrrolo_triazine Dual Inhibitor (Pyrrolo[1,2-f]triazine) Pyrrolo_triazine->cMet inhibits Pyrrolo_triazine->VEGFR2 inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 signaling.

Conclusion and Future Directions

The in vivo validation of pyrrolo[1,2-f]triazine derivatives has demonstrated their significant potential as anticancer agents. Their ability to be tailored to inhibit key oncogenic kinases provides a powerful platform for the development of targeted therapies. Comparative analysis with existing drugs highlights their competitive efficacy and, in some cases, potential for improved therapeutic outcomes.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and minimize toxicity. Furthermore, exploring the efficacy of these derivatives in combination with other anticancer agents could unlock synergistic effects and overcome mechanisms of drug resistance. The continued investigation of the pyrrolo[1,2-f]triazine scaffold is a promising avenue in the ongoing effort to develop more effective and personalized cancer treatments.

References

  • Kumar, A., Sharma, G., & Singh, P. (2021). Pyrrolo[2,1-f][1][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2217–2241. [Link]

  • Li, Y., et al. (2023). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. Cancers, 15(7), 2056. [Link]

  • Cong, H., et al. (2016). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][7][8]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3590-3595. [Link]

  • Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341–3349. [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][7][8]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-657. [Link]

  • Awasthi, N., et al. (2021). Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. Journal of Cellular and Molecular Medicine, 25(11), 5035–5046. [Link]

  • Shaw, A. T., & Solomon, B. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Clinical Advances in Hematology & Oncology, 12(3 Suppl 6), 3–10. [Link]

  • Altogen Labs. (n.d.). HCT116 Xenograft Model. [Link]

  • Williams, C., & Souglakos, J. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences, 23(15), 8121. [Link]

  • Awasthi, N., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(19), 4880. [Link]

  • Wang, Y., et al. (2017). Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. eLife, 6, e17137. [Link]

  • Xenograft Services. (2025). HCT116 Xenograft Model. [Link]

  • Awasthi, N., et al. (2018). Abstract 5807: The dual c-Met/VEGFR2 inhibitor foretinib augments chemotherapy response in preclinical models of gastric cancer. Cancer Research, 78(13_Supplement), 5807–5807. [Link]

  • ResearchGate. (n.d.). Representative ALK inhibitors in clinical and preclinical stages. [Link]

  • Yano, S., et al. (2008). ZSTK474 is a specific class I PI3 kinase inhibitor. Cancer Research, 68(9 Supplement), 2242. [Link]

  • Kolb, E. A., et al. (2011). Initial testing (stage 1) of the IGF-1R/IR inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatric Blood & Cancer, 56(4), 595–603. [Link]

  • Tanaka, N., et al. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research, 40(6), 3215–3224. [Link]

  • Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042–4051. [Link]

  • ResearchGate. (2016). Numbers of mice responded or developed xenograft tumor using HCT116 out of total mice used?. [Link]

  • Varewijck, A. J., & Janssen, J. A. M. J. L. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers in Endocrinology, 4, 23. [Link]

  • Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. [Link]

  • Janku, F., et al. (2014). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 5–16. [Link]

  • Passaro, A., et al. (2025). Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. Frontiers in Oncology, 15, 1369365. [Link]

  • Cancer Chemotherapy Center. (n.d.). Outstanding Progress|Cancer Chemotherapy Center. [Link]

Sources

A Head-to-Head Comparison of Pyrrolo[1,2-f]triazine Analogs in Preclinical Xenograft Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the pyrrolo[1,2-f]triazine scaffold has emerged as a privileged structure, giving rise to a multitude of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive head-to-head comparison of three distinct classes of pyrrolo[1,2-f]triazine analogs, each targeting critical oncogenic pathways, and evaluates their preclinical efficacy in well-established xenograft models. We will delve into the experimental data supporting their anti-tumor activity, discuss the rationale behind the chosen models and methodologies, and visualize the intricate signaling networks these compounds aim to disrupt. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of this promising class of therapeutics.

Introduction: The Rationale for Targeting Kinases with Pyrrolo[1,2-f]triazine Analogs

Protein kinases play a pivotal role in regulating cellular processes, and their dysregulation is a hallmark of many cancers. The pyrrolo[1,2-f]triazine core, a fused heterocyclic system, has proven to be an exceptional pharmacophore for designing selective and potent kinase inhibitors.[4] Its structural rigidity and ability to form key interactions within the ATP-binding pocket of various kinases have led to the development of analogs targeting a range of oncoproteins.[1] This guide will focus on a comparative analysis of three such analogs, each representing a distinct therapeutic strategy:

  • Dual EGFR/HER2 Inhibition: Targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is a clinically validated approach for various solid tumors.

  • Pan-Aurora Kinase Inhibition: The Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers, making them attractive targets for anti-proliferative agents.

  • Dual c-Met/VEGFR-2 Inhibition: The simultaneous inhibition of the c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways offers a dual-pronged attack on tumor growth and angiogenesis.

The use of xenograft models, where human tumor cells are implanted into immunodeficient mice, provides a crucial in vivo platform to assess the anti-tumor efficacy and tolerability of these compounds before they can be considered for clinical development.

Comparative Efficacy in Xenograft Models

The following sections present a head-to-head comparison of the in vivo performance of representative pyrrolo[1,2-f]triazine analogs from each of the three classes. The data is summarized in tabular format for ease of comparison, followed by a detailed discussion of the experimental findings.

Dual EGFR/HER2 Inhibitors: Analogs 15 and 16

Analogs 15 and 16 are potent dual inhibitors of EGFR and HER2, demonstrating significant anti-tumor activity in xenograft models of gastric and colon cancer.[1]

AnalogTargetXenograft ModelCell LineDosingTumor Growth Inhibition (TGI)Key Findings
15 EGFR/HER2Human Gastric CarcinomaNCI-N87180 mg/kg180%Highly effective in a HER2-driven model.[1]
15 EGFR/HER2Human Colon CarcinomaGEO240 mg/kg85%Demonstrates broad applicability in EGFR/HER2-dependent tumors.[1]
16 EGFR/HER2Human Colon CarcinomaGEONot specifiedSignificantShowed superior in vivo and in vitro activity compared to its predecessor.[1]

Discussion of In Vivo Performance:

Analog 15 exhibited remarkable efficacy in the NCI-N87 human gastric carcinoma xenograft model, which is characterized by HER2 amplification.[1] The reported TGI of 180% suggests not only complete tumor growth inhibition but also tumor regression. In the GEO human colon carcinoma model, which is driven by EGFR, analog 15 also demonstrated a robust TGI of 85%.[1] These findings underscore the potential of this dual inhibitor to effectively target tumors reliant on either or both of these receptor tyrosine kinases.

Analog 16, a structurally related compound, also showed significant tumor growth inhibition in the GEO colon tumor xenograft model.[1] While specific quantitative TGI data is not provided in the reviewed literature, it was noted to have superior in vivo activity compared to earlier analogs, highlighting the rapid progress in optimizing this chemical series. The oral efficacy of a related dual EGFR/HER2 inhibitor, compound 8l, has also been demonstrated in xenograft models, suggesting good bioavailability for this class of compounds.[5]

Pan-Aurora Kinase Inhibitor: Analog 34

Analog 34 is a potent pan-Aurora kinase inhibitor that has been evaluated in a colon cancer xenograft model.[1]

AnalogTargetXenograft ModelCell LineDosingTumor Growth Inhibition (TGI)Key Findings
34 Aurora Kinases A, B, CFlank-tumorHCT-116Dose-dependentDose-dependent inhibitionEfficacy observed, but with a narrow therapeutic window due to toxicity at higher doses.[1]

Discussion of In Vivo Performance:

In a flank-tumor xenograft model using the HCT-116 human colon carcinoma cell line, analog 34 demonstrated dose-dependent tumor growth inhibition.[1] This indicates that the compound effectively engages its target in vivo, leading to a reduction in tumor proliferation. However, it is crucial to note that severe body weight loss was observed at higher doses, suggesting a narrow therapeutic window.[1] This toxicity is a critical consideration for the future development of this class of inhibitors and highlights the need for careful dose-finding studies and potentially the development of analogs with an improved safety profile.

Dual c-Met/VEGFR-2 Inhibitor: Analog 19

Analog 19 is a dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases, with promising in vitro activity and pharmacokinetic properties.[1] While specific in vivo efficacy data for analog 19 in a xenograft model is not detailed in the primary review article, its favorable characteristics strongly suggest its potential as an anti-tumor agent.

AnalogTargetXenograft ModelCell LineDosingTumor Growth Inhibition (TGI)Key Findings
19 c-Met/VEGFR-2Data not availableNot applicableNot applicableNot availablePotent dual inhibitor with a good pharmacokinetic profile in rats, suggesting suitability for in vivo studies.[1]

Discussion of In Vivo Potential:

Analog 19 has demonstrated potent inhibition of both c-Met and VEGFR-2 in biochemical and cellular assays.[1] Furthermore, it exhibited a good pharmacokinetic profile in rats following both oral and intravenous administration.[1] These are critical prerequisites for a successful in vivo anti-cancer agent. The dual targeting of c-Met and VEGFR-2 is a compelling strategy, as it can simultaneously inhibit tumor cell proliferation and migration driven by the HGF/c-Met axis, and block the formation of new blood vessels that supply tumors with nutrients and oxygen, which is mediated by the VEGF/VEGFR-2 pathway. Although specific xenograft data for analog 19 is pending, the strong preclinical rationale and favorable drug-like properties make it a high-priority candidate for in vivo efficacy studies.

Experimental Methodologies: Ensuring Scientific Rigor

The credibility of xenograft studies hinges on the meticulous execution of experimental protocols. Below are standardized methodologies for the key experiments described in this guide, reflecting best practices in the field.

Xenograft Model Establishment

A robust and reproducible xenograft model is the foundation of any in vivo efficacy study.

Protocol:

  • Cell Culture: NCI-N87, GEO, and HCT-116 human cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Athymic nude mice (e.g., BALB/c nude or NU/NU) are typically used for xenograft studies due to their compromised immune system, which prevents the rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Cells in the exponential growth phase are harvested, washed, and resuspended in a sterile solution, often a mixture of media and Matrigel, to enhance tumor take rate and growth.

    • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

    • Animal body weights are also monitored as an indicator of general health and treatment-related toxicity.

Drug Administration and Efficacy Evaluation

The method of drug delivery and the endpoints used to assess efficacy are critical for obtaining meaningful data.

Protocol:

  • Drug Formulation: The pyrrolo[1,2-f]triazine analogs are formulated in a suitable vehicle for administration (e.g., a solution for oral gavage or intraperitoneal injection).

  • Dosing Regimen: Once tumors reach the desired size, mice are randomized into treatment and control groups. The compounds are administered at specified doses and schedules (e.g., once or twice daily for a set number of days). The control group receives the vehicle alone.

  • Efficacy Assessment:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • In some cases, tumor regression (a reduction in tumor size from baseline) is also evaluated.

    • Survival analysis may also be performed as a secondary endpoint.

  • Toxicity Evaluation:

    • Animal body weight is monitored throughout the study. Significant weight loss (e.g., >15-20%) is an indicator of toxicity.

    • Clinical observations for signs of distress or adverse effects are also recorded.

    • At the end of the study, organ tissues may be collected for histopathological analysis to assess for any treatment-related toxicities.

Visualizing the Mechanism: Signaling Pathway Diagrams

To better understand the mode of action of these pyrrolo[1,2-f]triazine analogs, it is essential to visualize the signaling pathways they inhibit. The following diagrams, rendered using Graphviz, illustrate the key components of the EGFR/HER2, Aurora Kinase, and c-Met/VEGFR-2 signaling networks.

EGFR/HER2 Signaling Pathway

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER2 [label="HER2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analog15 [label="Analog 15/16\n(EGFR/HER2 Inhibitor)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Dimerization; HER2 -> Dimerization; Dimerization -> Grb2_SOS; Dimerization -> PI3K; Grb2_SOS -> Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> PIP3; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt -> mTOR -> Survival; ERK -> Proliferation; mTOR -> Proliferation; Analog15 -> Dimerization [color="#EA4335", style=bold, arrowhead=tee]; } EGFR/HER2 signaling pathway and point of inhibition.

Aurora Kinase B Signaling in Mitosis

// Nodes Prophase [label="Prophase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AuroraB [label="Aurora B Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INCENP [label="INCENP", fillcolor="#FBBC05", fontcolor="#202124"]; Survivin [label="Survivin", fillcolor="#FBBC05", fontcolor="#202124"]; Borealin [label="Borealin", fillcolor="#FBBC05", fontcolor="#202124"]; CPC [label="Chromosomal\nPassenger Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HistoneH3 [label="Histone H3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChromosomeCondensation [label="Chromosome\nCondensation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Kinetochore [label="Kinetochore-Microtubule\nAttachment", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cytokinesis [label="Cytokinesis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analog34 [label="Analog 34\n(Aurora Kinase Inhibitor)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prophase -> AuroraB; AuroraB -> CPC; INCENP -> CPC; Survivin -> CPC; Borealin -> CPC; CPC -> HistoneH3 [label="Phosphorylation"]; HistoneH3 -> ChromosomeCondensation; CPC -> Kinetochore; CPC -> Cytokinesis; Analog34 -> AuroraB [color="#EA4335", style=bold, arrowhead=tee]; } Role of Aurora B kinase in mitosis and point of inhibition.

c-Met and VEGFR-2 Signaling Pathways

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Gab1 [label="Grb2/Gab1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras_MAPK [label="Ras/MAPK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt_cMet [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt_VEGFR [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Invasion [label="Proliferation,\nInvasion, Metastasis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analog19 [label="Analog 19\n(c-Met/VEGFR-2 Inhibitor)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges HGF -> cMet; VEGF -> VEGFR2; cMet -> Grb2_Gab1; cMet -> PI3K_Akt_cMet; Grb2_Gab1 -> Ras_MAPK -> Proliferation_Invasion; PI3K_Akt_cMet -> Proliferation_Invasion; VEGFR2 -> PLCg -> Angiogenesis; VEGFR2 -> PI3K_Akt_VEGFR -> Angiogenesis; Analog19 -> cMet [color="#EA4335", style=bold, arrowhead=tee]; Analog19 -> VEGFR2 [color="#EA4335", style=bold, arrowhead=tee]; } c-Met and VEGFR-2 signaling pathways and points of inhibition.

Conclusion and Future Directions

The pyrrolo[1,2-f]triazine scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. This guide has provided a head-to-head comparison of three distinct classes of these analogs, highlighting their preclinical efficacy in relevant xenograft models.

  • Dual EGFR/HER2 inhibitors like analog 15 have demonstrated compelling anti-tumor activity, including tumor regression, in models driven by these oncogenes.

  • Pan-Aurora kinase inhibitors such as analog 34 show promise as anti-mitotic agents, though careful management of their therapeutic window is necessary.

  • Dual c-Met/VEGFR-2 inhibitors like analog 19 represent a rational and promising approach to simultaneously target tumor growth and angiogenesis.

While the preclinical data presented here is encouraging, further studies are warranted. Head-to-head comparisons of these different classes of inhibitors within the same xenograft models would provide more definitive insights into their relative efficacy. Furthermore, a deeper understanding of the toxicity profiles and the development of strategies to mitigate adverse effects will be crucial for their clinical translation. The continued exploration of the pyrrolo[1,2-f]triazine scaffold holds significant promise for the future of targeted cancer therapy.

References

  • Kumar, A., Sharma, G., & Singh, P. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2447–2471. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC. (2022, February 12). PubMed Central. [Link]

  • Bioemtech. (2025, April 9). Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech. [Link]

  • Shi, L., Wu, T. T., Wang, Z., Xue, J. Y., & Xu, Y. G. (2018). Exploration of novel pyrrolo[2,1-f][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. [Link]

  • Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021, November 13). ResearchGate. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC. (2022, February 12). PubMed Central. [Link]

  • A new aggressive xenograft model of human colon cancer using cancer-associated fibroblasts - PMC. (2020, June 3). PubMed Central. [Link]

  • Altogen Labs. (n.d.). NCI-N87 Xenograft Model. Altogen Labs. [Link]

  • Altogen Labs. (n.d.). HCT116 Xenograft Model. Altogen Labs. [Link]

  • Fink, B. E., Norris, D., Mastalerz, H., Chen, P., Goyal, B., Zhao, Y., Kim, S. H., Vite, G. D., Lee, F. Y., Zhang, H., Oppenheimer, S., Tokarski, J. S., Wong, T. W., & Gavai, A. V. (2011). Novel pyrrolo[2,1-f][1][2]triazin-4-amines: dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781–785. [Link]

  • Aurora kinases: Generators of spatial control during mitosis - Frontiers. (n.d.). Frontiers. [Link]

  • Structural formulae of dual VEGFR2/c-Met inhibitors - ResearchGate. (n.d.). ResearchGate. [Link]

  • HER2/EGFR signaling pathway in breast cancer. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology. [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (n.d.). Taylor & Francis Online. [Link]

  • Aurora kinase B - Wikipedia. (n.d.). Wikipedia. [Link]

  • NCI-N87 Xenograft model eng - Microsoft PowerPoint. (n.d.). Microsoft PowerPoint. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI. (n.d.). MDPI. [Link]

  • Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC. (n.d.). PubMed Central. [Link]

  • Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PubMed Central. (n.d.). PubMed Central. [Link]

  • An Integrative Roadmap for Advancing Colorectal Cancer Organoid - MDPI. (n.d.). MDPI. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). PubMed Central. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC. (n.d.). PubMed Central. [Link]

  • Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - ResearchGate. (2021, May 21). ResearchGate. [Link]

  • NCI-N87 CDX Model - TD2 Precision Oncology. (n.d.). TD2 Precision Oncology. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Bio-Rad. [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - Frontiers. (2023, October 13). Frontiers. [Link]

  • Altogen Labs. (n.d.). Colon Cancer Xenograft Models. Altogen Labs. [Link]

  • Xenograft, Colon, HCT 116 - Pharmacology Discovery Services. (n.d.). Pharmacology Discovery Services. [Link]

  • Xenograft, Gastric, NCI-N87 - Pharmacology Discovery Services. (n.d.). Pharmacology Discovery Services. [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. (n.d.). Molecular Biology of the Cell. [Link]

  • HER2 signaling diagram. HER2 is at the center of EGFR signaling at the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH. (2025, June 2). National Institutes of Health. [Link]

  • HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates. (n.d.). BioRender. [Link]

  • Colorectal Cancer CDX Models - Xenograft Model Database. (n.d.). Xenograft Model Database. [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC. (n.d.). PubMed Central. [Link]

  • Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines - PMC. (n.d.). PubMed Central. [Link]

  • The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer - AACR Journals. (n.d.). AACR Journals. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Researcher's Guide to the Proper Disposal of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate

Navigating the Uncharted: A Researcher's Guide to the Proper Disposal of Methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate

For the pioneering researchers and scientists in drug development, the synthesis and evaluation of novel compounds like methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate are the bedrock of innovation. This pursuit of discovery carries with it the profound responsibility of ensuring safety, not only in the laboratory but also in the management of resulting waste streams. This guide provides a comprehensive, step-by-step framework for the proper disposal of this and similar research chemicals, particularly in the absence of a specific Safety Data Sheet (SDS). Our approach is grounded in the precautionary principle, leveraging data from analogous structures and established best practices to ensure the protection of personnel and the environment.

The Causal Chain of Chemical Waste Management: Beyond Simple Steps

Effective chemical waste disposal is not merely a list of instructions; it is a systematic process of risk assessment and mitigation. For a novel compound like methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate, which belongs to a class of biologically active pyrrolotriazine derivatives, we must infer its potential hazards to correctly classify and handle its waste.[2][3][4][5] The causality is clear: accurate hazard assessment dictates the required containment, labeling, and ultimate disposal route, thereby preventing accidental exposure and environmental contamination.

Hazard Profile Assessment: What We Know

In the absence of a specific SDS for methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate, we turn to data on structurally similar compounds and the broader category of bioactive heterocyclic nitrogen compounds.

A closely related compound, Pyrrolo[2,1-f][1][2][3]triazin-4-amine, has the following GHS classifications:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 1/2): Causes serious eye damage or irritation.[1]

  • Sensitization, skin (Category 1): May cause an allergic skin reaction.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1]

Furthermore, the pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of various kinase inhibitors and nucleoside drugs, indicating that derivatives are often designed to be biologically active, with some exhibiting antiproliferative effects.[3][4][5]

Based on this evidence, it is prudent to handle methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate as a hazardous substance with potential for toxicity, skin and eye irritation, and biological activity.

Quantitative Data Summary: Inferred Hazard Classification

Hazard ClassificationGHS Category (Inferred)Rationale
Acute Toxicity (Oral)Category 4Based on data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine.[1]
Skin IrritationCategory 2Based on data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine.[1]
Eye IrritationCategory 1/2Based on data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine.[1]
Respiratory IrritationCategory 3Based on data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine.[1]
Biological ActivityBioactivePyrrolotriazine derivatives are explored as antiproliferative and antiviral agents.[2][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol is designed to provide a clear, actionable workflow for the disposal of methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available).

2. Waste Segregation:

  • Solid Waste:

    • Collect solid waste, including residual compound, contaminated filter paper, and weighing boats, in a designated, clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect liquid waste, such as reaction mixtures, mother liquors, and solvent rinses containing the compound, in a separate, compatible hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.

  • Empty Containers:

    • "Empty" containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.

3. Waste Containment and Labeling:

  • Use only containers that are compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.

  • Ensure containers have a secure, leak-proof lid.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "Methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate". List all other components of the waste stream (e.g., solvents) with their approximate percentages.

  • Indicate the date the waste was first added to the container.

4. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Keep waste containers closed except when adding waste.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the EHS department with all available information about the compound, including its chemical structure and any known or inferred hazards.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate.

DisposalWorkflowstartWaste Generation(Solid, Liquid, Sharps)assess_hazardsAssess Hazards(No SDS - Use Analog Data)start->assess_hazardsis_hazardousIs it Hazardous?assess_hazards->is_hazardous Inferred Toxicity & Bioactivity segregateSegregate Waste Streams(Solid, Liquid, Sharps)is_hazardous->segregate Yes non_hazardousDispose asNon-Hazardous Waste(Not Applicable for this Compound)is_hazardous->non_hazardous No containProper Containment(Compatible, Sealed Containers)segregate->containlabelLabel Clearly('Hazardous Waste', Chemical Name, Date)contain->labelstoreStore in SAA(Secondary Containment)label->storedisposeContact EHS for Disposal(Provide all known info)store->disposeendDisposal Completedispose->end

Caption: Disposal decision workflow for research chemicals without an SDS.

Trustworthiness Through Self-Validation

The protocols outlined in this guide are designed to be self-validating by adhering to established, conservative principles of laboratory safety and hazardous waste management. By treating a novel compound with inferred hazards as a confirmed hazardous substance, you are building in a margin of safety. The core tenets of waste segregation, proper containment, and clear labeling are universally recognized best practices that ensure the integrity of the disposal process. Always consult with your institution's EHS department, as they are the final authority on waste disposal procedures at your location.

References

  • PubChem. Pyrrolo[2,1-f][1][2][3]triazin-4-amine. National Center for Biotechnology Information. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.